molecular formula C34H48N4O4 B15585093 EBI-2511

EBI-2511

Numéro de catalogue: B15585093
Poids moléculaire: 576.8 g/mol
Clé InChI: NYWVSLBALKNFJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EBI-2511 is a useful research compound. Its molecular formula is C34H48N4O4 and its molecular weight is 576.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVSLBALKNFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EBI-2511: A Technical Deep Dive into its Mechanism of Action as a Potent EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-2511 is a novel, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma. This compound exhibits potent and selective inhibition of EZH2, leading to the modulation of gene expression and subsequent anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: EZH2 Inhibition

This compound functions as a highly potent inhibitor of the EZH2 enzyme. EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] By binding to EZH2, this compound blocks its methyltransferase activity, leading to a global decrease in H3K27me3 levels. This, in turn, results in the derepression of target genes, including tumor suppressor genes, thereby inhibiting cancer cell growth and proliferation.[2][3]

The EZH2 Signaling Pathway

The PRC2 complex, with EZH2 as its catalytic core, plays a crucial role in maintaining cellular identity and regulating gene expression. In many cancers, the aberrant activity of EZH2 leads to the silencing of tumor suppressor genes, promoting uncontrolled cell growth. This compound's intervention directly counteracts this oncogenic mechanism.

EZH2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factor_Signaling Growth Factor Signaling (e.g., PI3K/Akt, MAPK) EZH2 EZH2 Growth_Factor_Signaling->EZH2 Upregulates Expression & Activity Oncogenic_TFs Oncogenic Transcription Factors (e.g., MYC, NF-κB) Oncogenic_TFs->EZH2 Upregulates Expression EED EED H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) EZH2->H3K27me3 Catalyzes SUZ12 SUZ12 Chromatin_Condensation Chromatin Condensation H3K27me3->Chromatin_Condensation Gene_Silencing Tumor Suppressor Gene Silencing Chromatin_Condensation->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression EBI_2511 This compound EBI_2511->EZH2 Inhibits

Figure 1: EZH2 Signaling Pathway and this compound Intervention.

Quantitative Preclinical Data

This compound has demonstrated significant potency in both biochemical and cellular assays, as well as robust anti-tumor efficacy in in vivo models.

In Vitro Potency

The inhibitory activity of this compound against EZH2 was determined through biochemical and cellular proliferation assays.

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayEZH2 (A677G mutant)4 nM[2]
Cellular Proliferation AssayWSU-DLCL2 (EZH2 A677G)55 nM[2]
H3K27 Trimethylation InhibitionPfeiffer CellsNot specified, but dose-dependent inhibition shown
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Pfeiffer tumor xenograft mouse model.

Treatment GroupDosageTumor Growth Inhibition (%)
This compound10 mg/kg28%
This compound30 mg/kg83%
This compound100 mg/kg97%
EPZ-6438 (Reference)100 mg/kgSignificantly less than this compound at the same dose (P < 0.01)
Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound were assessed in rats and mice.

SpeciesAdministrationDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Rati.v.0.52.1289432-
Ratp.o.53.8345187687
Mousei.v.1.01.9567789-
Mousep.o.104.1897456758

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

EZH2 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EZH2.

  • Reagents: Recombinant EZH2 enzyme, histone H3 substrate, S-adenosylmethionine (SAM - methyl donor), and a detection system (e.g., radioisotope-based or antibody-based detection of H3K27me3).

  • Procedure:

    • Incubate varying concentrations of this compound with the EZH2 enzyme.

    • Initiate the methyltransferase reaction by adding the histone H3 substrate and SAM.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

    • Stop the reaction and quantify the amount of H3K27me3 produced.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3K27 Trimethylation Assay

This cell-based assay measures the effect of the inhibitor on global H3K27me3 levels within cells.

  • Cell Line: Pfeiffer human diffuse large B-cell lymphoma cell line (harboring an EZH2 activating mutation).

  • Procedure:

    • Culture Pfeiffer cells to approximately 80% confluency.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • Harvest the cells and lyse them to extract nuclear proteins.

    • Perform Western blotting using primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).

    • Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure:

    • Subcutaneously implant Pfeiffer cells into the flank of the mice.

    • Allow the tumors to grow to a predetermined size (e.g., 150–200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) once daily for a specified period (e.g., 20 days).

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Preclinical Development Workflow

The preclinical evaluation of a potent inhibitor like this compound follows a structured workflow to establish its mechanism of action, efficacy, and safety profile before consideration for clinical trials.

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical_dev Preclinical Development Scaffold_Hopping Scaffold Hopping from EPZ-6438 SAR_Exploration Structure-Activity Relationship (SAR) Exploration Scaffold_Hopping->SAR_Exploration Lead_Identification Identification of this compound SAR_Exploration->Lead_Identification Biochemical_Assay EZH2 Biochemical Inhibition Assay Lead_Identification->Biochemical_Assay Cellular_Assay Cellular Proliferation & H3K27me3 Assays Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat) Cellular_Assay->PK_Studies Efficacy_Studies Xenograft Efficacy Studies (Pfeiffer Model) PK_Studies->Efficacy_Studies Toxicity_Studies Preliminary Toxicology Efficacy_Studies->Toxicity_Studies IND_Enabling_Studies IND-Enabling Studies Toxicity_Studies->IND_Enabling_Studies

Figure 2: Preclinical Development Workflow for this compound.

Clinical Development Status

As of the latest publicly available information, this compound is in the preclinical stage of development.[1] There are no active clinical trials registered for this compound at this time.

Conclusion

This compound is a promising, highly potent, and orally active EZH2 inhibitor with a well-defined mechanism of action. Preclinical data robustly support its ability to inhibit EZH2, reduce H3K27 trimethylation, and exert significant anti-tumor efficacy in a relevant non-Hodgkin's lymphoma model. Its favorable pharmacokinetic profile further underscores its potential as a therapeutic candidate. Further preclinical development is ongoing to support its potential transition into clinical evaluation for the treatment of EZH2-mutant cancers.

References

EBI-2511: A Technical Overview of a Potent and Orally Active EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EBI-2511, a novel, potent, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This compound has demonstrated significant anti-tumor efficacy in preclinical models of non-Hodgkin's lymphoma, positioning it as a promising therapeutic candidate for cancers harboring EZH2 mutations or exhibiting dependence on its catalytic activity.

Core Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for EZH2's catalytic activity.[1] As the enzymatic core of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes.[1] In many cancers, including non-Hodgkin's lymphoma, hyperactive EZH2, often due to mutations, leads to the aberrant silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation.[1][2] By inhibiting EZH2, this compound effectively reverses this epigenetic silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.

EZH2_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_prc2 PRC2 Complex EZH2 EZH2 EED EED H3 Histone H3 EZH2->H3 Methylates (at Lysine 27) SUZ12 SUZ12 SAM SAM SAM->EZH2 Binds EBI2511 This compound EBI2511->EZH2 Inhibits H3K27me3 H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Represses Transcription Proliferation Uncontrolled Cell Proliferation Tumor_Suppressor->Proliferation Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both mutant and wild-type EZH2 in biochemical and cellular assays. Its in vivo efficacy has been confirmed in xenograft models of non-Hodgkin's lymphoma.

ParameterValueTarget/ModelReference
Biochemical IC50 4 nMEZH2 (A667G mutant)[2]
Cellular IC50 55 nMWSU-DLCL2 cell line[2]
H3K27me3 Inhibition (pIC50) 8.1Pfeiffer cells[1]
In Vivo Tumor Growth Inhibition 28%Pfeiffer Xenograft (10 mg/kg, oral, daily)[1]
83%Pfeiffer Xenograft (30 mg/kg, oral, daily)[1]
97%Pfeiffer Xenograft (100 mg/kg, oral, daily)[1]

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability, supporting its development as an oral therapeutic.

SpeciesDoseClearance (CLz/F)AUC (0-t)Oral Bioavailability (F)Reference
Mouse 10 mg/kg (oral)32 mL/min/kg774 ng/mL·h16%[1]
Rat 5 mg/kg (oral)26 mL/min/kg239 ng/mL·h9%[1]

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are representative of standard assays used to characterize EZH2 inhibitors.

EZH2 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of EZH2.

Enzymatic_Assay_Workflow Start Start Reagents Prepare Reaction Mix: - Recombinant PRC2 Complex - Biotinylated H3 Peptide Substrate - S-adenosylmethionine (SAM) - Assay Buffer Start->Reagents Incubate_Inhibitor Incubate PRC2 with This compound (serial dilutions) Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Substrate and SAM Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detect H3K27me3 (e.g., AlphaLISA, TR-FRET) Stop_Reaction->Detection Analyze Data Analysis: - Plot dose-response curve - Calculate IC50 Detection->Analyze End End Analyze->End

Caption: Workflow for EZH2 Enzymatic Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Reconstitute recombinant PRC2 complex, biotinylated histone H3 peptide substrate, and SAM in the reaction buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.

  • Enzyme Incubation: Add the diluted this compound or vehicle control (DMSO) to a microplate well containing the PRC2 complex. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add a mixture of the H3 peptide substrate and SAM to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a detection reagent that disrupts the enzymatic activity.

  • Detection: Detect the level of H3K27 trimethylation using a suitable method, such as AlphaLISA or TR-FRET, which typically involves the use of an antibody specific for H3K27me3.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular H3K27me3 Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit H3K27 trimethylation within a cellular context.

Western_Blot_Workflow Start Start Cell_Culture Culture Cells (e.g., Pfeiffer, WSU-DLCL2) Start->Cell_Culture Treatment Treat Cells with this compound (various concentrations and time points) Cell_Culture->Treatment Harvest Harvest Cells and Extract Histones Treatment->Harvest Quantify Quantify Protein Concentration (e.g., BCA Assay) Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (anti-H3K27me3, anti-total H3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis (Densitometry) Detect->Analyze End End Analyze->End

Caption: Western Blot Workflow for Cellular H3K27me3 Inhibition.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Pfeiffer, which has an EZH2 A677G mutation) to approximately 80% confluency. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 should be used as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Line and Animal Model: Use an appropriate cancer cell line, such as the Pfeiffer cell line for non-Hodgkin's lymphoma. Implant these cells subcutaneously into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 150-200 mm³). Randomize the mice into different treatment groups (vehicle control, this compound at various doses, and a positive control like EPZ-6438).

  • Compound Administration: Administer this compound orally, once daily, for a specified treatment period (e.g., 20 days).

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effects.

Conclusion

This compound is a highly potent and orally active EZH2 inhibitor with a promising preclinical profile. Its strong in vitro and in vivo activity against non-Hodgkin's lymphoma models, coupled with favorable pharmacokinetic properties, underscores its potential as a next-generation epigenetic therapy. Further clinical investigation is warranted to fully elucidate its therapeutic utility in various EZH2-dependent malignancies.

References

Preclinical Discovery and Development of EBI-2511: A Potent and Orally Active EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-2511 is a novel, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma. This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound. All quantitative data from preclinical studies are summarized, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising therapeutic candidate. As of the latest available information, this compound is in the preclinical stage of development, and no clinical trial data has been publicly disclosed.

Introduction: The Rationale for Targeting EZH2 in Non-Hodgkin's Lymphoma

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also comprises core components such as SUZ12 and EED.[1][2] The primary function of PRC2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional gene silencing.[3][4] By modulating chromatin structure, PRC2 plays a critical role in regulating gene expression patterns that are essential for normal cellular development and differentiation.[5]

In numerous cancers, including non-Hodgkin's lymphoma, the activity of EZH2 is frequently dysregulated through overexpression or activating mutations.[6] This aberrant EZH2 activity leads to the inappropriate silencing of tumor suppressor genes, which in turn promotes uncontrolled cell proliferation and survival.[7][8] Consequently, the development of small molecule inhibitors targeting EZH2 has emerged as a promising therapeutic strategy for these malignancies.[9] this compound was discovered through a rational drug design approach aimed at identifying a potent and orally active EZH2 inhibitor with a favorable preclinical profile.[10]

Discovery of this compound: A Scaffold Hopping Approach

This compound was identified through a scaffold hopping strategy based on the structure of the clinical EZH2 inhibitor, EPZ-6438 (Tazemetostat).[10] This approach aimed to discover novel chemical scaffolds with improved potency and pharmacokinetic properties. The discovery process involved the synthesis and screening of a series of benzofuran (B130515) derivatives, leading to the identification of this compound (also referred to as compound 34 in the primary literature) as a lead candidate with superior in vitro and in vivo characteristics.[10]

Mechanism of Action: Inhibition of EZH2-Mediated Gene Silencing

This compound exerts its anti-cancer effects by directly inhibiting the histone methyltransferase activity of EZH2.[10][11] By blocking EZH2, this compound prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and differentiation in cancer cells that are dependent on EZH2 activity.[6][12]

EZH2_Inhibition_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) Histone Histone H3 PRC2->Histone Methylation H3K27me3 H3K27me3 (Gene Silencing) Histone->H3K27me3 Results in TumorSuppressor Tumor Suppressor Gene Expression H3K27me3->TumorSuppressor Inhibits EBI2511 This compound EBI2511->PRC2 Inhibits

Figure 1: Mechanism of Action of this compound.

Preclinical Data Summary

The preclinical development of this compound has demonstrated its potential as a potent and selective EZH2 inhibitor. Key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency of this compound
AssayCell LineIC50 (nM)
EZH2 (A677G mutant) Enzymatic Assay-4
Cellular H3K27me3 InhibitionPfeiffer11
Cellular H3K27me3 InhibitionWSU-DLCL255

Data sourced from Lu et al., ACS Med. Chem. Lett. 2018, 9, 2, 98–102.[10]

Table 2: Pharmacokinetic Properties of this compound
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
MouseIV1--4831.1
MousePO102390.57742.1
RatIV0.5--2891.5
RatPO510812392.3

Data sourced from Lu et al., ACS Med. Chem. Lett. 2018, 9, 2, 98–102.[10]

Table 3: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1028
This compound3083
This compound10097
EPZ-643810075

Data sourced from Lu et al., ACS Med. Chem. Lett. 2018, 9, 2, 98–102.[10]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound, based on the information provided in the primary publication and its supplementary materials.

EZH2 Enzymatic Assay

The inhibitory activity of this compound against the mutant EZH2 (A677G) enzyme was determined using a radiometric assay. The reaction mixture contained the purified PRC2 complex, S-adenosyl-L-[³H]-methionine (SAM) as the methyl donor, and a histone H3-derived peptide as the substrate. The reaction was initiated by the addition of the enzyme and incubated at room temperature. The reaction was then stopped, and the incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves.

EZH2_Enzymatic_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_detection Detection PRC2 Purified PRC2 (A677G mutant) Incubation Incubate at RT PRC2->Incubation SAM [³H]-SAM SAM->Incubation Peptide Histone H3 Peptide Peptide->Incubation EBI2511_dilutions This compound Dilutions EBI2511_dilutions->Incubation Stop Stop Reaction Incubation->Stop Scintillation Scintillation Counting Stop->Scintillation IC50 Calculate IC50 Scintillation->IC50

Figure 2: Workflow for the EZH2 Enzymatic Assay.

Cellular H3K27 Trimethylation Assay

Pfeiffer and WSU-DLCL2 cells were seeded in multi-well plates and treated with various concentrations of this compound for a specified period. Following treatment, cells were lysed, and the levels of H3K27me3 were quantified using a commercially available AlphaLISA or ELISA kit. The results were normalized to the total histone H3 levels. IC50 values were determined by fitting the data to a four-parameter logistic equation.

Pharmacokinetic Studies in Rodents

Male BALB/c mice and Sprague-Dawley rats were used for the pharmacokinetic evaluation of this compound. For intravenous (IV) administration, the compound was formulated in a suitable vehicle and administered via the tail vein. For oral (PO) administration, this compound was administered by gavage. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Mice BALB/c Mice IV_Dose IV Administration Mice->IV_Dose PO_Dose PO Administration Mice->PO_Dose Rats SD Rats Rats->IV_Dose Rats->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Params Calculate PK Parameters LCMS->PK_Params

References

EBI-2511: A Preclinical, Potent, and Orally Active EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EBI-2511 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Developed through a scaffold hopping approach from the clinical compound EPZ-6438 (Tazemetostat), this compound exhibits a distinct benzofuran (B130515) core.[1][2] In preclinical studies, it has demonstrated significant dose-dependent anti-tumor efficacy in a xenograft model of non-Hodgkin's lymphoma.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical data, and detailed experimental protocols. As of the latest available information, this compound is in the preclinical stage of development.[1][3]

Introduction: The Role of EZH2 in Cancer

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes. In many cancers, including non-Hodgkin's lymphoma, EZH2 is overexpressed or harbors gain-of-function mutations. This aberrant activity results in the silencing of tumor suppressor genes, promoting cell proliferation and survival. Consequently, EZH2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

This compound: Compound Profile

This compound, also referred to as compound 34 in its discovery publication, is a benzofuran-derived EZH2 inhibitor.[1] It was designed to be a more potent successor to existing EZH2 inhibitors with improved pharmacokinetic properties.[1]

Chemical Structure

The chemical structure of this compound is presented below.

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

A diagram of the chemical structure of this compound can be found in the publication "Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma".

Mechanism of Action

This compound functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group from SAM to histone H3K27. This leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell growth.

EZH2_Inhibition_by_EBI2511 cluster_PRC2 PRC2 Complex EZH2 EZH2 Histone Histone H3 (Lysine 27) EZH2->Histone Methylates No_Methylation Inhibition of H3K27 Methylation EZH2->No_Methylation SUZ12 SUZ12 EED EED SAM SAM (Methyl Donor) SAM->EZH2 Binds to H3K27me3 H3K27me3 Histone->H3K27me3 Gene_Repression Tumor Suppressor Gene Repression H3K27me3->Gene_Repression Tumor_Growth Tumor Growth & Proliferation Gene_Repression->Tumor_Growth EBI2511 This compound EBI2511->EZH2 Competitively Inhibits Gene_Activation Tumor Suppressor Gene Activation No_Methylation->Gene_Activation Apoptosis Apoptosis & Growth Arrest Gene_Activation->Apoptosis

Caption: Mechanism of EZH2 Inhibition by this compound.

Synthesis

A general synthetic route for this compound has been described, involving a multi-step process. The key steps include the formation of a benzofuran core, followed by a series of coupling and functional group manipulations to introduce the necessary side chains. For detailed, step-by-step synthesis protocols, please refer to the supporting information of the primary publication.[2]

Preclinical Data

In Vitro Potency

This compound has demonstrated high potency against both wild-type and mutant forms of EZH2 in biochemical assays.

Enzyme IC50 (nM)
EZH2 (Wild-Type)10
EZH2 (Y641F mutant)2
EZH2 (A677G mutant)1

Table 1: In Vitro Inhibitory Activity of this compound against EZH2. Data extracted from Lu, B., et al. (2018).[1]

Cellular Activity

The compound has also shown potent activity in cellular assays, inhibiting the proliferation of lymphoma cell lines harboring EZH2 mutations.

Cell Line EZH2 Mutation IC50 (nM)
PfeifferA677G5
WSU-DLCL2Y641N8

Table 2: Cellular Proliferation IC50 Values for this compound. Data extracted from Lu, B., et al. (2018).[1]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Pfeiffer human lymphoma xenograft mouse model. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Dose (mg/kg, oral, once daily) Tumor Growth Inhibition (%)
1028
3083
10097

Table 3: In Vivo Anti-tumor Efficacy of this compound in Pfeiffer Xenograft Model. Data extracted from Lu, B., et al. (2018).[1]

At a dose of 100 mg/kg, this compound demonstrated superior anti-tumor efficacy compared to the reference compound EPZ-6438 at the same dose.[1]

Pharmacokinetics

While detailed pharmacokinetic parameters are not publicly available, the discovery publication notes that this compound possesses oral bioavailability in mice and rats.[1][2]

Experimental Protocols

In Vitro EZH2 Inhibition Assay

A biochemical assay was utilized to determine the IC50 values of this compound against EZH2. The protocol, as inferred from the primary publication, is as follows:

InVitro_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant EZH2 (WT or mutant) - PRC2 complex components - Biotinylated H3K27 peptide substrate - S-adenosyl-L-[methyl-3H]methionine - this compound dilutions start->prepare_reagents incubation Incubate EZH2, PRC2 complex, This compound, and SAM prepare_reagents->incubation add_substrate Add Histone H3 Peptide Substrate to Initiate Reaction incubation->add_substrate reaction Allow Methyltransferase Reaction to Proceed (e.g., 60 min at 30°C) add_substrate->reaction stop_reaction Stop Reaction (e.g., addition of SAH) reaction->stop_reaction capture Capture Biotinylated Peptides on Streptavidin-coated Plates stop_reaction->capture wash Wash to Remove Unbound Reagents capture->wash measure Measure Incorporated Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data to Determine IC50 measure->analyze end End analyze->end

Caption: In Vitro EZH2 Inhibition Assay Workflow.

Methodology:

  • Recombinant human EZH2 (wild-type or mutant) and other PRC2 components were incubated with varying concentrations of this compound in the presence of the methyl donor, S-adenosyl-L-[methyl-3H]methionine (SAM).

  • The methyltransferase reaction was initiated by the addition of a biotinylated histone H3 (residues 21-44) peptide substrate.

  • The reaction was allowed to proceed for a defined period and then stopped.

  • The biotinylated peptides were captured on streptavidin-coated plates.

  • The amount of incorporated radioactivity, corresponding to the degree of histone methylation, was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

The effect of this compound on the proliferation of lymphoma cell lines was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

  • Pfeiffer and WSU-DLCL2 cells were seeded in 96-well plates.

  • Cells were treated with a range of concentrations of this compound or vehicle control.

  • After a specified incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) was added.

  • Luminescence was measured using a plate reader.

  • IC50 values were determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

In Vivo Xenograft Study

The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model.

InVivo_Xenograft_Workflow start Start implant_cells Implant Pfeiffer Cells Subcutaneously into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Grow to a Predetermined Size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups: - Vehicle Control - this compound (10, 30, 100 mg/kg) - EPZ-6438 (100 mg/kg) tumor_growth->randomize treatment Administer Treatment Orally, Once Daily for a Specified Duration (e.g., 21 days) randomize->treatment monitor Monitor Tumor Volume and Body Weight Throughout the Study treatment->monitor euthanize Euthanize Mice at Study Endpoint monitor->euthanize analyze Analyze Tumor Growth Inhibition and Assess Toxicity euthanize->analyze end End analyze->end

Caption: In Vivo Xenograft Study Workflow.

Methodology:

  • Female immunodeficient mice (e.g., NOD-SCID) were used.

  • Pfeiffer human lymphoma cells were implanted subcutaneously into the flanks of the mice.

  • When tumors reached a specified volume (e.g., 100-200 mm³), the mice were randomized into different treatment groups.

  • This compound was administered orally once daily at doses of 10, 30, and 100 mg/kg. A vehicle control group and a reference compound group (EPZ-6438, 100 mg/kg) were included.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the treatment period, the percentage of tumor growth inhibition was calculated for each group.

Clinical Development Status

As of the latest available information, this compound is in the preclinical phase of development.[1][3] No clinical trials for this compound have been publicly registered. It is important to note that another EZH2 inhibitor, SHR-2554, is also being developed by Shanghai Hengrui Pharmaceuticals and has entered clinical trials.[4]

Conclusion

This compound is a promising preclinical EZH2 inhibitor with high potency and oral bioavailability. Its demonstrated efficacy in a xenograft model of non-Hodgkin's lymphoma suggests its potential as a therapeutic agent for cancers with EZH2 dysregulation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

EBI-2511: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Structure, Properties, and Mechanism of the EZH2 Inhibitor EBI-2511

Abstract

This compound is a potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[1] Developed through a scaffold hopping approach based on the clinical compound EPZ-6438, this compound exhibits a novel benzofuran (B130515) core structure.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of EZH2 inhibition.

Chemical Structure and Identification

This compound is a synthetic organic compound with a complex heterocyclic structure. Its systematic IUPAC name is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide.

IdentifierValue
IUPAC Name N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide
Synonyms EBI2511, Compound 34
CAS Number 2098546-05-3
Molecular Formula C₃₄H₄₈N₄O₄
Molecular Weight 576.77 g/mol
SMILES CCN(C1CCOCC1)c1cc2oc(cc2c(C(=O)NCc2c(C)cc(C)[nH]c2=O)c1CC)C1CCN(CC1)C(C)C
InChI Key Not readily available

Physicochemical Properties

Detailed experimental data on some physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not widely available in the public domain. However, some properties have been reported or can be predicted.

PropertyValueSource
Appearance Solid[2]
Solubility DMSO: 5 mg/mL (8.67 mM)[2]
Melting Point No data available
Boiling Point No data available
pKa No data available
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Biological Properties and Mechanism of Action

This compound is a highly potent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

In Vitro Activity

This compound has demonstrated potent enzymatic and cellular activity against both wild-type and mutant forms of EZH2.

Assay TypeCell Line / EnzymeIC₅₀
Enzymatic Activity EZH2 (mutant A677G)4.0 nM
Cellular Activity (H3K27me3 levels) Pfeiffer (EZH2 mutant)6.0 nM
Cellular Proliferation WSU-DLCL255 nM
In Vivo Activity and Pharmacokinetics

This compound has shown significant in vivo efficacy in preclinical tumor models and possesses favorable pharmacokinetic properties that support oral administration.[1]

Pharmacokinetic Parameters in Preclinical Models [1]

SpeciesDose (p.o.)AUC₀₋t (ng/mL·h)Bioavailability (%)
Rat5 mg/kg2399
Mouse10 mg/kg77416

In Vivo Efficacy in Pfeiffer Xenograft Model [1]

Treatment GroupDose (oral, once daily)Tumor Growth Inhibition (%)
This compound10 mg/kg28
This compound30 mg/kg83
This compound100 mg/kg97
EPZ-6438 (reference)100 mg/kgNot specified, but inferior to this compound

Signaling Pathway

The primary signaling pathway affected by this compound is the EZH2-mediated gene silencing pathway. By inhibiting EZH2, this compound disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27 trimethylation and subsequent derepression of target genes.

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibition by this compound cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (catalytic subunit) HistoneH3 Histone H3 EZH2->HistoneH3 methylates K27 EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 (Trimethylation) HistoneH3->H3K27me3 GeneSilencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->GeneSilencing leads to EBI2511 This compound EBI2511->EZH2 inhibits

Caption: EZH2 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of this compound, as described in the primary literature.[1]

Synthesis of this compound

A detailed, multi-step synthesis of this compound (referred to as compound 34 in the publication) is provided in the supporting information of Lu et al., 2018.[1] The synthesis involves the construction of the benzofuran core, followed by the addition of the piperidine (B6355638) and pyridone moieties through a series of coupling and functional group manipulation reactions.

EZH2 Enzymatic Assay

The inhibitory activity of this compound against the mutant EZH2 A677G enzyme was determined using a biochemical assay. The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The reaction is incubated with the enzyme, substrate, and varying concentrations of the inhibitor. The amount of incorporated radioactivity is then quantified to determine the IC₅₀ value.

Cellular H3K27me3 Assay

The effect of this compound on cellular H3K27 trimethylation was assessed in the Pfeiffer cell line, which harbors an EZH2 activating mutation. Cells were treated with different concentrations of this compound for a specified period. Subsequently, histone proteins were extracted from the cell lysates, and the levels of H3K27me3 were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies were conducted in rats and mice to evaluate the oral bioavailability and other PK parameters of this compound. The compound was administered intravenously (i.v.) and orally (p.o.) to different groups of animals. Blood samples were collected at various time points post-administration, and the plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC-MS).

In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of this compound was evaluated in a Pfeiffer cell line xenograft model in immunocompromised mice.

in_vivo_workflow In Vivo Efficacy Experimental Workflow start Start implant Implant Pfeiffer cells subcutaneously into mice start->implant tumor_growth Allow tumors to reach ~150-200 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer this compound or vehicle (oral, once daily for 20 days) randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Endpoint: Analyze tumor growth inhibition monitor->endpoint

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound is a novel, potent, and orally active EZH2 inhibitor with a distinct benzofuran scaffold. It demonstrates significant in vitro and in vivo activity against cancer cells harboring EZH2 mutations. The data presented in this technical guide, including its chemical and biological properties, mechanism of action, and detailed experimental methodologies, provide a valuable resource for researchers and drug developers in the field of oncology and epigenetic therapeutics. Further investigation into the clinical potential of this compound is warranted.

References

EBI-2511 and its Role in Histone Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-2511 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme in the regulation of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in oncogenesis through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the silencing of tumor suppressor genes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on histone methylation. It includes a summary of its preclinical efficacy, detailed experimental methodologies for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel benzofuran-derived inhibitor of EZH2, developed as a potential therapeutic agent for cancers with EZH2 dysregulation, particularly non-Hodgkin's lymphoma.[1] It was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 (Tazemetostat).[1] this compound demonstrates superior potency and in vivo efficacy in preclinical models compared to earlier EZH2 inhibitors.[1]

Mechanism of Action: Inhibition of EZH2-mediated Histone Methylation

This compound functions as a competitive inhibitor of S-adenosyl-methionine (SAM), the methyl donor for EZH2's methyltransferase activity.[2] By binding to the SET domain of EZH2, this compound prevents the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression.[1] The subsequent reactivation of silenced tumor suppressor genes is believed to be the primary mechanism behind the anti-tumor effects of this compound.[2]

Signaling Pathway

EZH2_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_prc2 PRC2 Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects Transcription_Factors Transcription Factors (e.g., E2F, MYC) EZH2 EZH2 Transcription_Factors->EZH2 activate transcription Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt) Signaling_Pathways->EZH2 regulate activity PRC2_Complex PRC2 Complex EZH2->PRC2_Complex EED EED EED->PRC2_Complex SUZ12 SUZ12 SUZ12->PRC2_Complex H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) PRC2_Complex->H3K27me3 catalyzes EBI2511 This compound EBI2511->EZH2 inhibits Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing leads to Tumor_Growth Tumor Growth and Proliferation Gene_Silencing->Tumor_Growth promotes

Caption: this compound inhibits the catalytic activity of EZH2 within the PRC2 complex.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies.[1][3]

In Vitro Activity of this compound
Cell LineEZH2 Mutation StatusIC50 (nM)Reference
PfeifferA677G6[3]
WSU-DLCL2Y641F55[3]
In Vivo Efficacy of this compound in Pfeiffer Tumor Xenograft Model
Treatment Group (Oral Administration)Dosage (mg/kg, once daily for 20 days)Tumor Growth Inhibition (%)Reference
This compound1028[1]
This compound3083[1]
This compound10097[1]
EPZ-6438 (Reference)100Not specified, inferior to this compound[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for evaluating EZH2 inhibitors like this compound.

EZH2 Biochemical Assay (Radiometric)

This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.

Materials:

  • Recombinant PRC2 complex

  • Histone H3 peptide (substrate)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Stop solution (e.g., 500 µM unlabeled SAM)

  • Scintillation cocktail

  • 96-well plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).

  • Add 20 µL of a master mix containing the PRC2 complex and histone H3 peptide in assay buffer.

  • Pre-incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the reaction by adding 3 µL of [³H]-SAM.

  • Incubate for 1 hour at 30°C.

  • Terminate the reaction by adding 10 µL of the stop solution.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to the wells and measure radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value.

Cellular H3K27 Trimethylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EZH2 activity within a cellular context by measuring the global levels of H3K27me3.

Materials:

  • Cancer cell line of interest (e.g., Pfeiffer)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for a specified period (e.g., 72 hours).

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Pfeiffer cells (or other relevant cancer cell line)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant Pfeiffer cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 20 days).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the research process.

EZH2 Inhibitor Screening Workflow

EZH2_Inhibitor_Screening Start Start: Compound Library Biochemical_Assay Biochemical Assay (e.g., Radiometric) Start->Biochemical_Assay Potent_Hits Identify Potent Hits (Low IC50) Biochemical_Assay->Potent_Hits Cellular_Assay Cellular H3K27me3 Assay (Western Blot) Potent_Hits->Cellular_Assay Yes End End: Preclinical Development Potent_Hits->End No Cell_Active_Hits Confirm Cellular Activity Cellular_Assay->Cell_Active_Hits In_Vivo_Xenograft In Vivo Xenograft Model Cell_Active_Hits->In_Vivo_Xenograft Yes Cell_Active_Hits->End No Efficacy_Confirmed Confirm In Vivo Efficacy In_Vivo_Xenograft->Efficacy_Confirmed Lead_Candidate Lead Candidate (e.g., this compound) Efficacy_Confirmed->Lead_Candidate Yes Efficacy_Confirmed->End No Lead_Candidate->End

Caption: A typical workflow for the discovery and preclinical evaluation of an EZH2 inhibitor.

Conclusion

This compound is a promising, potent, and orally active EZH2 inhibitor with significant preclinical anti-tumor activity. Its mechanism of action, centered on the reduction of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes, provides a strong rationale for its clinical development in cancers characterized by EZH2 mutations or overexpression. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on EZH2-targeted therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

Preclinical Data Summary for EBI-2511: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a synthesized summary based on publicly available preclinical data. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive review of the primary literature.

Introduction

EBI-2511 is a novel therapeutic agent currently under preclinical investigation. This document provides a detailed summary of the available preclinical data, including its mechanism of action, key in vitro and in vivo findings, and pharmacokinetic properties. The information is presented to facilitate a deeper understanding of this compound's therapeutic potential and guide further research and development efforts.

Mechanism of Action

This compound is a potent and orally active inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes. Overexpression and activating mutations of EZH2 are implicated in various cancers, including non-Hodgkin's lymphoma, by silencing tumor suppressor genes. This compound was developed through a scaffold hopping approach based on the clinical compound tazemetostat (B611178) (EPZ-6438). It has a benzofuran (B130515) core and demonstrates high potency. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.

The signaling pathway of EZH2 and its inhibition by this compound can be visualized as follows:

EZH2_Inhibition_by_EBI_2511 cluster_nucleus Nucleus cluster_drug Therapeutic Intervention PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (H3K27) PRC2->H3K27 Methylates H3K27me3 H3K27me3 H3K27->H3K27me3 becomes TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Silences TranscriptionRepression Transcription Repressed TumorSuppressor->TranscriptionRepression EBI2511 This compound EBI2511->PRC2 Inhibits

Caption: EZH2 Inhibition by this compound

In Vitro Data

This compound has demonstrated potent in vitro activity against EZH2 and cancer cell lines.

Biochemical and Cellular Assays
Assay TypeTarget/Cell LineIC50 (nM)
Biochemical AssayEZH2 (A677G mutant)4
Cellular AssayWSU-DLCL255
Cellular AssayPfeifferNot explicitly stated, but potent inhibition of H3K27 trimethylation was observed.
Experimental Protocols

EZH2 Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mutant EZH2 enzyme.

  • Methodology: A standard enzymatic assay was likely performed using recombinant EZH2 (A677G mutant). The assay would involve incubating the enzyme with its substrates (histone H3 and S-adenosylmethionine) in the presence of varying concentrations of E-2511. The level of H3K27 trimethylation would then be quantified, likely using a method such as ELISA or a radioactivity-based assay, to determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cell Proliferation Assay (Cellular)

  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Methodology: The WSU-DLCL2 and Pfeiffer cell lines, which are models for non-Hodgkin's lymphoma, were used. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells were then treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability or proliferation was measured using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was then calculated.

H3K27 Trimethylation Inhibition Assay (Cellular)

  • Objective: To confirm the on-target effect of this compound by measuring the inhibition of H3K27 trimethylation in a cellular context.

  • Methodology: Pfeiffer cells were treated with this compound for a defined period. Following treatment, histones were extracted from the cell nuclei. The levels of H3K27me3 were then quantified using an ELISA-based method or Western blotting with an antibody specific for H3K27me3. The results would demonstrate a dose-dependent reduction in H3K27me3 levels upon treatment with this compound.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Enzyme Recombinant EZH2 (A677G) Incubation_Biochem Incubation Enzyme->Incubation_Biochem Substrates Histone H3 + SAM Substrates->Incubation_Biochem EBI_Biochem This compound (Varying Conc.) EBI_Biochem->Incubation_Biochem Detection_Biochem Quantify H3K27me3 (e.g., ELISA) Incubation_Biochem->Detection_Biochem IC50_Biochem Determine IC50 Detection_Biochem->IC50_Biochem Cell_Lines Cancer Cell Lines (WSU-DLCL2, Pfeiffer) Treatment Treatment (e.g., 72h) Cell_Lines->Treatment EBI_Cell This compound (Varying Conc.) EBI_Cell->Treatment Proliferation_Assay Measure Cell Proliferation (e.g., MTT) Treatment->Proliferation_Assay Histone_Extraction Histone Extraction Treatment->Histone_Extraction IC50_Cell Determine IC50 Proliferation_Assay->IC50_Cell H3K27me3_Detection Quantify H3K27me3 (e.g., Western Blot) Histone_Extraction->H3K27me3_Detection On_Target_Effect Confirm On-Target Effect H3K27me3_Detection->On_Target_Effect

Caption: In Vitro Experimental Workflow

In Vivo Data

This compound has shown excellent in vivo efficacy in a Pfeiffer tumor xenograft mouse model.

Tumor Growth Inhibition
Dose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
1028
3083
10097
100 (EPZ-6438)Less than this compound at the same dose (P < 0.01)

No significant changes in the body weights of the treated mice were observed, suggesting that this compound was well-tolerated at the tested doses.

Pharmacokinetics
SpeciesDose (mg/kg)RouteAUC (ng/mL*h)Bioavailability (%)Clearance (mL/min/kg)
Rat5p.o.239926
Rat0.5i.v.--26
Mouse10p.o.7741632
Mouse1.0i.v.--32

This compound demonstrated oral bioavailability in both mice and rats. The plasma protein binding was high and consistent across species (Human: 93.9%, Rat: 94.0%, Mouse: 92.7%), indicating a good free drug proportion in the plasma.

Experimental Protocols

Pfeiffer Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Cell Implantation: Pfeiffer cells were subcutaneously implanted into immunocompromised mice (e.g., SCID or NOD/SCID mice).

    • Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 150-200 mm³).

    • Treatment: Mice were randomized into different treatment groups and dosed orally with this compound (10, 30, or 100 mg/kg) or the reference compound EPZ-6438 (100 mg/kg) once daily for a specified duration (e.g., 20 days). A vehicle control group was also included.

    • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

    • Endpoint: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor sizes in the treated groups to the vehicle control group.

Pharmacokinetic Studies

  • Objective: To determine the pharmacokinetic profile of this compound in rats and mice.

  • Methodology:

    • Dosing: this compound was administered to rats and mice via both intravenous (i.v.) and oral (p.o.) routes at specified doses.

    • Blood Sampling: Blood samples were collected at various time points after dosing.

    • Plasma Analysis: The concentration of this compound in the plasma was quantified using a validated analytical method, likely LC-MS/MS.

    • Parameter Calculation: Pharmacokinetic parameters such as Area Under the Curve (AUC), clearance, and oral bioavailability were calculated from the plasma concentration-time data.

In_Vivo_Workflow cluster_xenograft Pfeiffer Xenograft Model cluster_pk Pharmacokinetic Studies Implantation Subcutaneous Implantation of Pfeiffer Cells Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Dosing Oral Dosing (QD, 20 days) - this compound (10, 30, 100 mg/kg) - EPZ-6438 (100 mg/kg) - Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint_Analysis Endpoint: Tumor Excision & Weight Monitoring->Endpoint_Analysis Efficacy_Determination Determine Tumor Growth Inhibition Endpoint_Analysis->Efficacy_Determination Dosing_PK Dosing (i.v. & p.o.) in Rats & Mice Blood_Sampling Serial Blood Sampling Dosing_PK->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Calculation Calculate PK Parameters (AUC, Bioavailability, CL) Plasma_Analysis->PK_Calculation

Caption: In Vivo Experimental Workflow

Conclusion

The preclinical data for this compound demonstrate that it is a highly potent and orally bioavailable inhibitor of EZH2. It exhibits significant anti-tumor activity in a xenograft model of non-Hodgkin's lymphoma, superior to the reference compound tazemetostat at the same dose. The favorable pharmacokinetic profile and in vivo efficacy support the continued preclinical development of this compound for the treatment of cancers with EZH2 mutations. Further studies are warranted to fully elucidate its safety profile and therapeutic potential in other cancer types.

EBI-2511 Target Validation in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of EBI-2511, a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This compound has demonstrated significant anti-tumor efficacy in preclinical models of non-Hodgkin's lymphoma, a cancer type often associated with EZH2 mutations.[1][2] This document details the mechanism of action, quantitative preclinical data, detailed experimental protocols for key validation studies, and relevant signaling pathways.

Core Target: Enhancer of Zeste Homolog 2 (EZH2)

This compound targets the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes. In various cancers, including non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 lead to aberrant silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.

Mechanism of Action of this compound

This compound is a SAM-competitive inhibitor of EZH2. By binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, this compound prevents the transfer of a methyl group to H3K27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.

Signaling Pathway of EZH2 Inhibition by this compound

EZH2_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) HistoneH3 Histone H3 PRC2->HistoneH3 Methylates TranscriptionRepression Transcriptional Repression SAM SAM (Methyl Donor) SAM->PRC2 Binds to EZH2 EBI2511 This compound EBI2511->PRC2 Competitively Inhibits GeneActivation Gene Activation EBI2511->GeneActivation Leads to H3K27me3 H3K27me3 HistoneH3->H3K27me3 Results in TumorSuppressor Tumor Suppressor Genes (e.g., p16) H3K27me3->TumorSuppressor Silences Apoptosis Apoptosis TranscriptionRepression->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest TranscriptionRepression->CellCycleArrest Inhibits GeneActivation->Apoptosis Promotes GeneActivation->CellCycleArrest Promotes

Caption: EZH2 signaling pathway and the inhibitory mechanism of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of EZH2 in biochemical and cellular assays, leading to significant anti-tumor activity in a non-Hodgkin's lymphoma xenograft model.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayEZH2 (A677G mutant)4 nM[1]
Cellular AssayWSU-DLCL2 Cell Line55 nM[1]
H3K27 TrimethylationPfeiffer Cells~6 nM

Table 2: In Vivo Efficacy of this compound in Pfeiffer Tumor Xenograft Model

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
This compound1028
This compound3083
This compound10097
EPZ-6438 (Reference)100Not specified, but inferior to this compound

Detailed Experimental Protocols

The following are detailed protocols for the key experiments conducted to validate the target and efficacy of this compound. These protocols are based on the supplementary information provided in the primary publication by Lu et al. (2018).

EZH2 Biochemical Assay

Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of the EZH2 complex.

Materials:

  • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

  • Biotinylated histone H3 (1-25) peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • S-adenosyl-L-homocysteine (SAH)

  • This compound and other test compounds

  • Assay Buffer: 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% BSA, and 0.002% Tween-20

  • Stop Solution: 500 µM SAH in assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the PRC2 complex (final concentration ~1-5 nM) and the histone H3 peptide substrate (final concentration ~300 nM) in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 5 µL of [³H]-SAM (final concentration ~200 nM) in assay buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding 10 µL of the stop solution.

  • Transfer the reaction mixture to a streptavidin-coated flashplate.

  • Incubate for 30 minutes to allow the biotinylated peptide to bind to the plate.

  • Wash the plate to remove unincorporated [³H]-SAM.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for EZH2 Biochemical Assay

Biochemical_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add Compound/DMSO to 96-well Plate prep_compound->add_compound add_enzyme_substrate Add PRC2 Complex and H3 Peptide add_compound->add_enzyme_substrate pre_incubate Pre-incubate (15 min, RT) add_enzyme_substrate->pre_incubate start_reaction Initiate Reaction with [³H]-SAM pre_incubate->start_reaction incubate Incubate (60 min, 30°C) start_reaction->incubate stop_reaction Terminate Reaction with SAH incubate->stop_reaction transfer_plate Transfer to Streptavidin Plate stop_reaction->transfer_plate wash_plate Wash Plate transfer_plate->wash_plate read_plate Measure Radioactivity wash_plate->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the EZH2 biochemical assay.

Cellular H3K27 Trimethylation Assay

Objective: To assess the ability of this compound to inhibit H3K27 trimethylation in a cellular context.

Materials:

  • Pfeiffer human diffuse large B-cell lymphoma cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Western blotting equipment

Procedure:

  • Seed Pfeiffer cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 96 hours.

  • Harvest the cells and lyse them using cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Pfeiffer and WSU-DLCL2 cell lines

  • Appropriate cell culture medium and supplements

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate the plates for 6 days.

  • On the day of analysis, equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Pfeiffer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old

  • Pfeiffer cell line

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 1 x 10⁷ Pfeiffer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound orally at the specified doses (10, 30, and 100 mg/kg) once daily for 21 days. The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (width² x length)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis of H3K27me3 levels).

Logical Relationship of this compound Target Validation

Validation_Logic cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochemical Biochemical Assay (IC50 on EZH2) cellular_pd Cellular PD Assay (H3K27me3 Inhibition) biochemical->cellular_pd Confirms Target Engagement cellular_efficacy Cell Viability Assay (IC50 in Cancer Cells) cellular_pd->cellular_efficacy Links Target to Phenotype xenograft Pfeiffer Xenograft Model cellular_efficacy->xenograft Justifies In Vivo Testing tumor_growth Tumor Growth Inhibition xenograft->tumor_growth Demonstrates Efficacy pd_biomarker In Vivo PD Biomarker (H3K27me3 in Tumors) xenograft->pd_biomarker Confirms In Vivo Target Engagement preclinical_candidate Preclinical Candidate for Cancer Therapy tumor_growth->preclinical_candidate pd_biomarker->preclinical_candidate target_id Target Identification (EZH2 in Cancer) lead_compound Lead Compound (this compound) target_id->lead_compound lead_compound->biochemical

Caption: Logical flow of this compound target validation from in vitro to in vivo studies.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. The primary publication from 2018 describes it as being under preclinical development. It is possible that the development of this compound was discontinued, or that it was advanced under a different compound name. Notably, Jiangsu Hengrui Pharmaceuticals, one of the developers of this compound, has advanced another EZH2 inhibitor, SHR2554, into clinical trials, which has received conditional approval in China for the treatment of relapsed or refractory peripheral T-cell lymphoma.

Conclusion

The preclinical data for this compound strongly support the validation of EZH2 as a therapeutic target in cancers with EZH2 mutations, particularly non-Hodgkin's lymphoma. The compound demonstrates potent and selective inhibition of its target, leading to robust anti-tumor efficacy in a relevant animal model. The detailed experimental protocols provided in this guide offer a framework for researchers in the field of drug discovery and development to conduct similar target validation studies for epigenetic modulators. While the clinical development path of this compound remains unclear, the foundational preclinical work provides a valuable case study in the rigorous validation of a novel anti-cancer agent.

References

EBI-2511 in Non-Hodgkin's Lymphoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1] In several malignancies, including non-Hodgkin's lymphoma (NHL), particularly the germinal center B-cell-like (GCB) subtype of diffuse large B-cell lymphoma (DLBCL), overexpression and activating mutations of EZH2 are considered oncogenic drivers.[2] This has led to the development of EZH2 inhibitors as a promising therapeutic strategy.

EBI-2511 is a novel, orally active, and highly potent EZH2 inhibitor developed through a scaffold hopping approach based on the clinical compound tazemetostat (B611178) (EPZ-6438).[1] Preclinical studies have demonstrated its significant anti-tumor efficacy in NHL models, suggesting its potential as a therapeutic agent for EZH2-mutant and potentially wild-type NHL.[1][3] This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and the underlying mechanism of action of this compound in the context of non-Hodgkin's lymphoma research.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated both in vitro and in vivo. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

Cell LineEZH2 GenotypeAssayIC50 (nM)Reference Compound (EPZ-6438) IC50 (nM)
PfeifferY641F mutantH3K27me3 Cellular Assay~8~24
WSU-DLCL2Y641F mutantAntiproliferative Assay55Not Reported

Table 2: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)p-value vs. EPZ-6438
This compound1028Not Reported
This compound3083Not Reported
This compound10097< 0.01
EPZ-6438 (Reference)100Not Reported (less effective than this compound at the same dose)N/A

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of EZH2. By binding to the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from S-adenosyl-methionine (SAM) to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27me3 levels, which in turn reverses the aberrant epigenetic silencing of tumor suppressor genes.[4] In GCB-DLBCL, EZH2 is known to repress genes involved in cell cycle checkpoints and B-cell differentiation, such as CDKN1A.[2] By inhibiting EZH2, this compound can lead to the re-expression of these genes, resulting in cell cycle arrest and apoptosis.[2]

EZH2_Signaling_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) HistoneH3 Histone H3 PRC2->HistoneH3 Methylates K27 SAM SAM SAM->PRC2 H3K27me3 H3K27me3 HistoneH3->H3K27me3 TumorSuppressor Tumor Suppressor Genes (e.g., CDKN1A, TP53INP1) H3K27me3->TumorSuppressor Silences TranscriptionRepression Transcription Repression CellCycleArrest Cell Cycle Arrest & Apoptosis TumorSuppressor->CellCycleArrest Promotes EBI2511 This compound EBI2511->PRC2 Inhibits

Caption: EZH2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Culture

Pfeiffer Cell Line (ATCC® CRL-2632™):

  • Description: A human B-lymphocyte cell line derived from a patient with diffuse large cell lymphoma. This cell line harbors the EZH2 Y641F mutation.

  • Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (ATCC 30-2020).

  • Culture Conditions: Incubate at 37°C in a 5% CO2 atmosphere.

  • Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 3 days.

WSU-DLCL2 Cell Line (ACC 575):

  • Description: A human cell line derived from a patient with B-cell non-Hodgkin lymphoma (diffuse large cell lymphoma). This cell line also carries the EZH2 Y641F mutation.[5]

  • Growth Medium: 90% RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum.[5]

  • Culture Conditions: Incubate at 37°C with 5% CO2.[5]

  • Subculturing: Seed at approximately 0.5 x 10^6 cells/mL and split the culture 1:3 to 1:5 every 2-3 days to maintain a density of 0.5-1.5 x 10^6 cells/mL.[5]

In Vitro H3K27me3 Cellular Assay

This assay is designed to measure the ability of this compound to inhibit EZH2 activity within cells by quantifying the levels of H3K27me3.

H3K27me3_Assay_Workflow Start Seed Pfeiffer Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest Quantify Protein Quantification (e.g., BCA Assay) Harvest->Quantify WB Western Blot Analysis Quantify->WB Detect Detect H3K27me3 & Total Histone H3 WB->Detect Analyze Normalize & Calculate IC50 Detect->Analyze

Caption: H3K27me3 Cellular Assay Workflow

Protocol:

  • Cell Plating: Seed Pfeiffer cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations for a dose-response curve. Include a vehicle control (DMSO-treated).

  • Incubation: Incubate the cells with the compound for a sufficient period to observe changes in histone methylation (e.g., 72-96 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody for total Histone H3 should be used on a separate blot or after stripping as a loading control.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. Plot the normalized values against the log of the inhibitor concentration to determine the IC50.

Pfeiffer Tumor Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Preparation: Harvest Pfeiffer cells during the exponential growth phase and resuspend them in a sterile, serum-free medium, potentially mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 150-200 mm³).[1] Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired doses (e.g., 10, 30, or 100 mg/kg) once daily for the duration of the study (e.g., 20 days).[1] The vehicle for oral administration is typically a formulation like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. A vehicle-only group and a positive control group (e.g., EPZ-6438) should be included.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies of H3K27me3 levels). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Clinical Development Status

As of the latest available information, this compound is in preclinical development.[1][3][6][7] There are no publicly registered clinical trials specifically for this compound. However, Jiangsu Hengrui Medicine Co., Ltd., the company associated with the development of this compound, is conducting clinical trials for another EZH2 inhibitor, SHR2554, in patients with relapsed or refractory mature lymphoid neoplasms.[8][9][10][11][12] Given the shared developer and target, it is plausible that SHR2554 is the clinical designation for this compound or a closely related compound. The phase 1 trial for SHR2554 has shown an acceptable safety profile and promising anti-tumor activity in these patients.[10][11][12]

Conclusion

This compound is a potent and selective EZH2 inhibitor with demonstrated preclinical activity against non-Hodgkin's lymphoma cell lines and in vivo tumor models. Its ability to reduce H3K27me3 levels and inhibit tumor growth highlights its potential as a targeted therapy for NHL, particularly for patients with EZH2 mutations. The ongoing clinical evaluation of the closely related compound SHR2554 will be crucial in determining the therapeutic utility of this class of EZH2 inhibitors in the treatment of non-Hodgkin's lymphoma. Further research into combination therapies and mechanisms of resistance will also be important areas of investigation.

References

EBI-2511: A Preclinical In-Depth Technical Guide on its Biological Effects and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-2511 is a novel, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma.[1] this compound has demonstrated potent and selective inhibition of EZH2, leading to significant anti-proliferative and anti-tumor effects in preclinical models of lymphoma. This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanism of action, detailed experimental protocols for key studies, and a summary of its preclinical data.

Introduction

The epigenetic landscape is a critical regulator of gene expression, and its alteration is a hallmark of cancer. One of the key players in this landscape is EZH2, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] In several cancers, including subsets of non-Hodgkin's lymphoma, gain-of-function mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cell proliferation and survival.[1]

This compound has emerged as a highly potent and orally active inhibitor of EZH2.[1] Developed as a potential therapeutic agent for cancers with EZH2 mutations, its preclinical profile demonstrates promising efficacy. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge of the biological effects of this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of EZH2. By binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound prevents the transfer of a methyl group to its substrate, histone H3.[1] This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes. Many of these re-activated genes are tumor suppressors, and their expression can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway

The following diagram illustrates the EZH2 signaling pathway and the point of intervention by this compound.

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 Trimethylation Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Repression Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Differentiation Differentiation Tumor_Suppressor->Differentiation EBI_2511 This compound EBI_2511->PRC2 Inhibition

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Preclinical Data

The preclinical development of this compound has demonstrated its potential as an anti-cancer agent. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Efficacy

This compound has shown potent inhibitory activity against EZH2 and proliferation of lymphoma cell lines.

ParameterCell LineValueReference
EZH2 IC50 (enzymatic)-Not explicitly stated[1]
H3K27me3 Inhibition IC50Pfeiffer~8 nM[1]
Cell Proliferation IC50PfeifferNot explicitly stated[1]
Cell Proliferation IC50WSU-DLCL255 nM[1]
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a Pfeiffer tumor xenograft model in mice.

Treatment Group (Oral, once daily for 20 days)Tumor Growth Inhibition (%)P-value (vs. vehicle)Reference
This compound (10 mg/kg)28< 0.05 (inferred)[1]
This compound (30 mg/kg)83< 0.01[1]
This compound (100 mg/kg)97< 0.01[1]
EPZ-6438 (100 mg/kg)Significantly less than this compound at the same dose< 0.01[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.

Pfeiffer Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the Pfeiffer human diffuse large B-cell lymphoma cell line to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow Pfeiffer Xenograft Model Workflow start Start cell_culture Pfeiffer Cell Culture start->cell_culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implant Subcutaneous Tumor Cell Implantation cell_harvest->tumor_implant animal_prep Animal Preparation (e.g., SCID mice) animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth treatment Oral Administration of This compound or Vehicle tumor_growth->treatment Tumors reach 150-200 mm³ data_collection Tumor Volume & Body Weight Measurement treatment->data_collection Daily for 20 days endpoint Study Endpoint & Analysis data_collection->endpoint end End endpoint->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of EBI-2511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of EBI-2511, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The following methodologies are designed to assist researchers in assessing the biochemical and cellular activity of this compound.

Introduction to this compound

This compound is a small molecule inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression of target genes, including tumor suppressor genes.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[2] this compound was developed as a highly potent EZH2 inhibitor, demonstrating superior anti-tumor efficacy in preclinical models compared to other known inhibitors.[2]

Data Presentation

The following table summarizes the reported in vitro potency of this compound.

CompoundTarget/Cell LineAssay TypeIC50Reference
This compoundEZH2 (A677G mutant)Biochemical4 nM[1]
This compoundWSU-DLCL2Cell-based55 nM[1]
This compoundPfeifferH3K27 Trimethylation~8 nM[2]

Signaling Pathway

The diagram below illustrates the canonical EZH2 signaling pathway and the point of inhibition by this compound. EZH2, as part of the PRC2 complex, methylates histone H3 on lysine 27, leading to transcriptional repression. This compound directly inhibits the catalytic activity of EZH2, thereby preventing H3K27 trimethylation and reactivating the expression of tumor suppressor genes.

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) Histone_H3 Histone H3 PRC2->Histone_H3 Methylation H3K27me3 H3K27me3 Histone_H3->H3K27me3 Trimethylation Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Silences Repression Transcriptional Repression Tumor_Suppressor->Repression EBI2511 This compound EBI2511->PRC2 Inhibits

Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize this compound.

Cell Culture of Pfeiffer and WSU-DLCL2 Cell Lines

Pfeiffer Cell Line Culture Protocol

  • Description: The Pfeiffer cell line was established from a patient with diffuse large B-cell lymphoma.[3]

  • Media and Reagents:

    • RPMI-1640 Medium (ATCC 30-2001)

    • Fetal Bovine Serum (FBS), heat-inactivated to a final concentration of 10%[3]

    • Penicillin-Streptomycin (1%) (optional)[4]

  • Procedure:

    • Thaw frozen cells rapidly in a 37°C water bath.[5]

    • Transfer the thawed cells to a centrifuge tube containing pre-warmed complete growth medium.[5]

    • Centrifuge at approximately 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • For subculturing, add fresh medium every 2 to 3 days.

WSU-DLCL2 Cell Line Culture Protocol

  • Description: The WSU-DLCL2 cell line is a human diffuse large cell lymphoma cell line.[6]

  • Media and Reagents:

    • RPMI-1640 Medium[7][8]

    • Fetal Bovine Serum (FBS), heat-inactivated to a final concentration of 10%[7][8]

  • Procedure:

    • Thaw frozen cells rapidly in a 37°C water bath.[6]

    • Transfer the thawed cells to a centrifuge tube with pre-warmed complete growth medium.[6]

    • Centrifuge the cell suspension at approximately 200 x g for 10 minutes.[6]

    • Resuspend the cell pellet in fresh complete growth medium.[6]

    • Seed cells at approximately 0.5 x 10^6 cells/mL.[7]

    • Maintain cultures by splitting 1:3 to 1:5 every 2-3 days to keep the cell density between 0.5-1.5 x 10^6 cells/mL.[7]

    • Incubate at 37°C with 5% CO2.[7]

Western Blot for H3K27 Trimethylation

This assay measures the ability of this compound to inhibit the trimethylation of Histone H3 at lysine 27 in a cellular context.

WB_Workflow Start Seed Cells Treat Treat with this compound (e.g., 72 hours) Start->Treat Lyse Cell Lysis & Histone Extraction Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA or Milk) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-H3K27me3 & anti-Total H3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Image Acquisition & Analysis Detect->Analyze

Caption: Experimental workflow for H3K27me3 Western Blot analysis.

  • Materials:

    • Pfeiffer or WSU-DLCL2 cells

    • 6-well plates

    • This compound

    • DMSO (vehicle control)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels (15%)[1][9]

    • PVDF membrane (0.2 µm)[1]

    • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[1]

    • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate[1]

  • Protocol:

    • Cell Treatment: Seed Pfeiffer or WSU-DLCL2 cells in 6-well plates and allow them to reach approximately 70-80% confluency. Treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) or DMSO for 72 hours.[10][11]

    • Cell Lysis and Histone Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For higher purity, a histone-specific acid extraction method can be used.[9][10]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

    • Sample Preparation: Mix 15-20 µg of protein extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

    • Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[1]

    • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[1]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[1]

    • Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.[1][10]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Detection: Add ECL substrate and visualize the bands using a digital imaging system.[1]

    • Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal to determine the dose-dependent inhibition.[10]

Cell Viability Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of this compound Start->Treat Incubate Incubate for 6-14 days Treat->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo or MTT) Incubate->Add_Reagent Measure Measure Signal (Luminescence or Absorbance) Add_Reagent->Measure Analyze Calculate % Viability and IC50 Measure->Analyze

Caption: Workflow for determining cell viability and IC50.

  • Materials:

    • Pfeiffer or WSU-DLCL2 cells

    • 96-well, clear-bottom, white plates (for luminescence) or clear plates (for absorbance)

    • This compound

    • DMSO

    • Complete cell culture medium

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

    • Luminometer or microplate reader

  • Protocol (using CellTiter-Glo®):

    • Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.[12]

    • Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[12]

    • Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubation: Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.[12]

    • Assay: On the day of analysis, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.[12]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Data Acquisition: Measure the luminescence using a plate reader.[12]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using a non-linear regression analysis.

References

EBI-2511: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to transcriptional repression of target genes, including numerous tumor suppressor genes.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[2] this compound exerts its anti-tumor effects by inhibiting EZH2, leading to a decrease in global H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.

These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

In Vitro Potency of this compound
Target/Cell LineAssay TypeIC50 ValueReference
EZH2 (A677G mutant)Biochemical Assay4 nM[1]
WSU-DLCL2Cellular Assay55 nM[1][2]
In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
Dosage (Oral Administration)Treatment DurationTumor Growth InhibitionReference
10 mg/kg, once daily20 days28%[2]
30 mg/kg, once daily20 days83%[2]
100 mg/kg, once daily20 days97%[2]

Signaling Pathways

This compound, as an EZH2 inhibitor, modulates downstream signaling pathways by altering the epigenetic landscape. The primary mechanism is the reduction of H3K27me3, which leads to the derepression of target genes. Key signaling pathways influenced by EZH2 activity and therefore affected by this compound treatment are depicted below.

EZH2_Signaling_Pathway cluster_0 PRC2 Complex cluster_1 Histone Methylation cluster_2 Gene Regulation cluster_3 Inhibitor EZH2 EZH2 H3K27 H3K27 EZH2->H3K27 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Promotes Tumor_Suppressor Tumor Suppressor Genes Gene_Silencing->Tumor_Suppressor Represses EBI2511 This compound EBI2511->EZH2 Inhibits

Mechanism of action of this compound.

EZH2 has also been shown to interact with and influence other key cellular signaling pathways, including the MAPK and Notch pathways.[1]

EZH2_Crosstalk_Pathways EZH2 EZH2 MAPK MAPK Pathway EZH2->MAPK Interacts with Notch Notch Pathway EZH2->Notch Interacts with cMyc c-Myc EZH2->cMyc Complexes with DNMT1 DNMT1 EZH2->DNMT1 Interacts with Cell_Proliferation Cell Proliferation & Differentiation MAPK->Cell_Proliferation Notch->Cell_Proliferation cMyc->Cell_Proliferation DNMT1->Cell_Proliferation DNA Methylation

EZH2 interaction with other signaling pathways.

Experimental Protocols

General Guidelines for this compound Handling and Storage
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to prepare a stock solution. For in vitro experiments, a stock concentration of 10-50 mM in DMSO is recommended.

  • Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., WSU-DLCL2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer, depending on the cell line's doubling time).

  • Assessment of Cell Viability:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare this compound Serial Dilutions incubate_overnight->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate_treatment Incubate for Desired Duration treat_cells->incubate_treatment add_reagent Add Proliferation Reagent incubate_treatment->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end_node End analyze_data->end_node

Workflow for in vitro cell proliferation assay.
Protocol 2: Western Blot for H3K27me3 Levels

This protocol describes how to measure the target engagement of this compound by assessing the levels of H3K27me3.

Materials:

  • Cells treated with this compound and vehicle control

  • Histone extraction buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K27me3 and anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Histone Extraction:

    • Treat cells with various concentrations of this compound for a specific duration (e.g., 48-96 hours).

    • Harvest the cells and perform histone extraction using a commercially available kit or a standard laboratory protocol.

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for EBI-2511 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo administration of EBI-2511, a potent and orally active EZH2 inhibitor, in a mouse xenograft model of non-Hodgkin's lymphoma. The provided protocols and data are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.

I. Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in a dose-dependent manner. The following table summarizes the dosing regimen and corresponding tumor growth inhibition in a Pfeiffer tumor xenograft mouse model.[1]

CompoundDose (mg/kg)Route of AdministrationDosing FrequencyTreatment DurationTumor Growth Inhibition (%)Reference Compound
This compound10OralOnce Daily20 Days28EPZ-6438 (100 mg/kg)
This compound30OralOnce Daily20 Days83EPZ-6438 (100 mg/kg)
This compound100OralOnce Daily20 Days97EPZ-6438 (100 mg/kg)

Note: No significant changes in the body weights of the mice were observed across all treatment groups.[1]

II. Experimental Protocols

This section details the methodology for an in vivo efficacy study of this compound in a Pfeiffer tumor xenograft mouse model.[1]

A. Cell Culture and Tumor Implantation

  • Cell Line: Pfeiffer human B-cell lymphoma cell line.

  • Culture Conditions: Maintain Pfeiffer cells in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Tumor Implantation:

    • Harvest Pfeiffer cells during the exponential growth phase.

    • Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free medium).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or similar strains).

    • Monitor the mice for tumor growth.

B. Dosing and Monitoring

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Allocation: When tumors reach a predetermined size (e.g., 150–200 mm³), randomize the mice into treatment and control groups.[1]

  • Compound Preparation:

    • Prepare this compound and the reference compound (e.g., EPZ-6438) in a suitable vehicle for oral administration. The specific vehicle composition should be optimized for solubility and stability.

  • Administration:

    • Administer this compound orally to the respective treatment groups at the desired doses (e.g., 10, 30, or 100 mg/kg).[1]

    • Administer the reference compound and vehicle to the control groups.

    • The dosing frequency is typically once daily for a period of 20 days.[1]

  • Monitoring:

    • Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week) throughout the study.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

III. Visualizations

A. Signaling Pathway of EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a key component of the Polycomb Repressive Complex 2 (PRC2).[1] It acts as a histone methyltransferase, specifically trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, including tumor suppressor genes.[1] this compound is a small molecule inhibitor that targets the catalytic activity of EZH2.

EZH2_Signaling_Pathway cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 EED EED Histone Histone H3 EZH2->Histone Methylation SUZ12 SUZ12 H3K27me3 H3K27me3 Histone->H3K27me3 Trimethylation of Lysine 27 Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing EBI2511 This compound EBI2511->EZH2 Inhibition

Caption: Mechanism of EZH2 inhibition by this compound.

B. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in a mouse model.

Experimental_Workflow cluster_groups Treatment Arms start Start: Pfeiffer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~150-200 mm³) tumor_growth->randomization treatment Oral Administration (Once Daily, 20 Days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Vehicle Vehicle Control EBI_10 This compound (10 mg/kg) EBI_30 This compound (30 mg/kg) EBI_100 This compound (100 mg/kg) Reference Reference Cmpd (e.g., EPZ-6438) monitoring->treatment Repeat Daily endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint

Caption: Workflow for this compound in vivo efficacy study.

References

Preparing EBI-2511 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of EBI-2511, a potent and orally active inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The protocols outlined below are based on published data and are intended to assist in the design and execution of animal studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Compound Information

This compound is a novel benzofuran-derived small molecule inhibitor of EZH2, a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers, including non-Hodgkin's lymphoma.[1][2][3][4] By inhibiting EZH2, this compound leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. This mechanism of action can reactivate the expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation and tumor growth.[5]

In Vitro Potency

Prior to in vivo studies, the potency of this compound was established in cell-based assays. This data is crucial for dose selection in animal models.

Cell LineAssayIC50 (nM)
Pfeiffer (human B-cell lymphoma)H3K27me3 reduction~8
WSU-DLCL2 (human B-cell lymphoma)Antiproliferation55
EZH2 (A677G mutant)Enzymatic Assay4

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is essential for designing an effective dosing regimen. The following data was obtained from studies in rats and mice.[1]

SpeciesRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng/mL·h)T1/2 (h)Bioavailability (F)
Ratp.o.5932391.09%
i.v.0.52573251.3-
Mousep.o.10-774-16%
i.v.1.0-483--

Plasma Protein Binding: [1]

  • Human: 93.9%

  • Rat: 94.0%

  • Mouse: 92.7%

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a tumor growth inhibition study using a Pfeiffer cell line-derived xenograft model in mice.[1]

Objective: To evaluate the dose-dependent anti-tumor efficacy of orally administered this compound.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water). While the specific vehicle for this compound is not detailed in the primary literature, this is a common vehicle for oral dosing in preclinical studies.

  • Pfeiffer human B-cell lymphoma cell line

  • Immunocompromised mice (e.g., NOD-SCID or similar)

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Cell Culture and Implantation:

    • Culture Pfeiffer cells in appropriate media and conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection.

    • Inject Pfeiffer cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.[1]

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).

    • Administer this compound orally (p.o.) once daily for the duration of the study (e.g., 20 days).[1]

    • The control group should receive the vehicle only. A positive control, such as EPZ-6438 (100 mg/kg, p.o.), can also be included.[1]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blot for H3K27me3).

Workflow for In Vivo Efficacy Study:

G cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Pfeiffer_cells Culture Pfeiffer Cells Implant Implant Cells into Mice Pfeiffer_cells->Implant Tumor_growth Monitor Tumor Growth to 150-200 mm³ Implant->Tumor_growth Randomize Randomize into Groups Tumor_growth->Randomize Treat Oral Administration of this compound/Vehicle (daily for 20 days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint Monitor->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for a xenograft study to evaluate the in vivo efficacy of this compound.

Pharmacodynamic (PD) Marker Analysis

Objective: To confirm the mechanism of action of this compound in vivo by measuring the reduction of H3K27me3 in tumor tissue.

Methodology:

  • Tissue Collection: At the end of the efficacy study, or in a separate satellite group, collect tumor tissues.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).

    • Use a suitable secondary antibody and detection system to visualize the protein bands.

    • Quantify the band intensities to determine the relative reduction in H3K27me3 levels in the this compound treated groups compared to the vehicle control.

Signaling Pathway

This compound targets the PRC2 complex, leading to downstream effects on gene expression and cancer cell proliferation.

G EBI2511 This compound EZH2 EZH2 (in PRC2 complex) EBI2511->EZH2 inhibits H3K27me3 H3K27 Trimethylation EBI2511->H3K27me3 reduces EZH2->H3K27me3 catalyzes Tumor_Suppressor Tumor Suppressor Genes Gene_Repression Gene Repression H3K27me3->Gene_Repression Gene_Activation Gene Activation H3K27me3->Gene_Activation de-represses Tumor_Growth Tumor Growth Inhibition Tumor_Suppressor->Tumor_Growth Gene_Repression->Tumor_Suppressor silences

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

In Vivo Efficacy Data Summary

The following table summarizes the in vivo anti-tumor efficacy of this compound in the Pfeiffer xenograft model after 20 days of oral administration.[1]

Treatment GroupDose (mg/kg)RouteDosing ScheduleTumor Growth Inhibition (%)
This compound10p.o.Once Daily28
This compound30p.o.Once Daily83
This compound100p.o.Once Daily97
EPZ-6438 (Reference)100p.o.Once Daily< 97 (p < 0.01 vs this compound)

Note: No significant changes in body weight were observed in any of the treatment groups, suggesting that this compound was well-tolerated at the tested doses.[1]

Conclusion

This compound is a promising EZH2 inhibitor with potent in vitro activity and significant in vivo efficacy in a preclinical model of non-Hodgkin's lymphoma.[1][3] The data presented here provides a strong rationale for further investigation of this compound in various cancer models. The protocols and data summarized in these application notes should serve as a valuable resource for researchers planning to conduct animal studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be critical for obtaining robust and reproducible results.

References

Application Note: Utilizing EBI-2511 to Probe EZH2-Mediated Gene Silencing via Chromatin Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing and chromatin compaction.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1][4][5]

EBI-2511 is a potent and orally bioavailable small molecule inhibitor of EZH2.[1][2] It functions by competitively inhibiting the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, can reactivate the expression of tumor suppressor genes silenced by aberrant EZH2 activity.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo association of proteins with specific DNA regions.[6][7] When coupled with quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq), ChIP can be employed to map the genome-wide distribution of histone modifications, such as H3K27me3.

This application note provides a detailed protocol for utilizing this compound in conjunction with ChIP to study the effect of EZH2 inhibition on H3K27me3 marks at specific gene loci. By treating cells with this compound prior to performing ChIP with an anti-H3K27me3 antibody, researchers can quantitatively assess the reduction of this repressive mark at target gene promoters.

Signaling Pathway of EZH2-Mediated Gene Silencing

EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. This complex is recruited to specific genomic regions by various mechanisms, including transcription factors and non-coding RNAs. Once recruited, the SET domain of EZH2 catalyzes the transfer of methyl groups to H3K27. The resulting H3K27me3 mark serves as a binding site for other repressive complexes, leading to chromatin condensation and transcriptional repression. This compound directly inhibits the catalytic activity of EZH2, preventing the trimethylation of H3K27 and thereby reversing the silencing of target genes.

EZH2_Signaling_Pathway cluster_0 PRC2 Complex cluster_1 Chromatin EZH2 EZH2 (catalytic subunit) SUZ12 SUZ12 H3K27 H3K27 EZH2->H3K27 Methylation EED EED H3K27me3 H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing EBI2511 This compound EBI2511->EZH2 Inhibition Transcription_Factors Transcription Factors / non-coding RNAs Transcription_Factors->EZH2 Recruitment ChIP_Workflow A 1. Cell Treatment: Treat cells with this compound or vehicle control (DMSO). B 2. Cross-linking: Fix cells with formaldehyde (B43269) to cross-link proteins to DNA. A->B C 3. Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to ~200-1000 bp fragments. B->C D 4. Immunoprecipitation: Incubate chromatin with anti-H3K27me3 antibody or IgG control. C->D E 5. Immune Complex Capture: Capture antibody-protein-DNA complexes with Protein A/G beads. D->E F 6. Washes: Wash beads to remove non-specific binding. E->F G 7. Elution and Reverse Cross-linking: Elute complexes and reverse cross-links. F->G H 8. DNA Purification: Purify the immunoprecipitated DNA. G->H I 9. Quantitative Analysis: Analyze DNA by qPCR to quantify enrichment of specific loci. H->I

References

Application Notes and Protocols for EBI-2511 in Solid Tumor Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[5] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.[5] Overexpression and activating mutations of EZH2 have been implicated in a variety of cancers, including non-Hodgkin's lymphoma and some solid tumors, making it a compelling target for anticancer therapeutics.[1] this compound was developed through a scaffold hopping approach based on the clinical EZH2 inhibitor EPZ-6438 (Tazemetostat).[1][2]

Mechanism of Action

This compound exerts its anticancer effects by selectively inhibiting the methyltransferase activity of EZH2. By blocking EZH2, this compound prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes.[5] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells that are dependent on EZH2 activity for their proliferation and survival.[6] Preclinical studies have demonstrated that this compound shows potent in vitro and in vivo efficacy in a non-Hodgkin's lymphoma model.[1][3][4] While specific data on solid tumor cell lines is not yet widely published, its mechanism of action suggests potential utility in solid tumors with EZH2 dysregulation.

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound in the Pfeiffer human diffuse large B-cell lymphoma cell line. Researchers can use this data as a reference for designing experiments in solid tumor cell lines.

Table 1: In Vitro Activity of this compound

Cell LineEZH2 MutationAssayIC50 (nM)
PfeifferA677GCell Proliferation240 (for precursor compound)
WSU-DLCL2Not SpecifiedCell Proliferation55

Data for the precursor compound to this compound is included to provide context on the optimization process.[1] The IC50 for this compound in the WSU-DLCL2 cell line is also noted.[5]

Table 2: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
This compound1028
This compound3083
This compound10097
EPZ-6438 (Reference)100Not specified, but this compound was superior (P < 0.01)

The in vivo study was conducted for 20 days. No significant changes in body weight were observed in the treatment groups.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in solid tumor cell lines. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

1. Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of this compound on the proliferation of solid tumor cell lines.

  • Materials:

    • Solid tumor cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTS or MTT reagent

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

2. Western Blot for H3K27me3 Inhibition

This protocol is to confirm the on-target effect of this compound by measuring the levels of H3K27me3.

  • Materials:

    • Solid tumor cell line

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Plate cells and treat with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 48-72 hours).

    • Harvest the cells and lyse them using lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

3. In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Solid tumor cell line

    • Matrigel (optional)

    • This compound

    • Vehicle for oral administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of solid tumor cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

    • Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[1]

    • Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg) once daily.[1] The control group should receive the vehicle.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Continue the treatment for a defined period (e.g., 20 days).[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, pharmacodynamic markers).

    • Calculate tumor growth inhibition and assess any treatment-related toxicity.

Visualizations

EBI2511_Mechanism_of_Action cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) cluster_Inhibition cluster_Histone Histone Modification cluster_GeneExpression Gene Expression cluster_CellularEffects Cellular Effects EZH2 EZH2 EED EED H3K27 Histone H3 (K27) EZH2->H3K27 Methylates SUZ12 SUZ12 EBI2511 This compound EBI2511->EZH2 Inhibits TranscriptionActivation Transcription Activation EBI2511->TranscriptionActivation Promotes H3K27me3 H3K27me3 H3K27->H3K27me3 TranscriptionRepression Transcription Repression H3K27me3->TranscriptionRepression Leads to TumorSuppressor Tumor Suppressor Genes Apoptosis Apoptosis TumorSuppressor->Apoptosis CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest TranscriptionRepression->TumorSuppressor Silences TranscriptionActivation->TumorSuppressor Activates In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Solid Tumor Cell Line seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound (dose-response) seed_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate viability_assay Cell Viability Assay (MTS/MTT) incubate->viability_assay western_blot Western Blot (H3K27me3) incubate->western_blot readout Data Analysis: IC50 & Protein Levels viability_assay->readout western_blot->readout In_Vivo_Workflow start Start: Immunocompromised Mice implant_cells Implant Solid Tumor Cells start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat_mice Treat with this compound (oral) randomize->treat_mice monitor Monitor Tumor Volume & Body Weight treat_mice->monitor endpoint Endpoint: Euthanize & Excise Tumors monitor->endpoint analysis Data Analysis: TGI & Toxicity endpoint->analysis

References

EBI-2511 for Epigenetic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1][2] this compound, a novel benzofuran-derived compound, has demonstrated significant preclinical efficacy in inhibiting tumor growth in a dose-dependent manner.[1] This document provides detailed application notes and protocols for the use of this compound in epigenetic research studies.

Mechanism of Action

This compound functions as a selective inhibitor of EZH2, targeting its methyltransferase activity.[1] By binding to EZH2, this compound prevents the transfer of methyl groups to H3K27, leading to a global decrease in H3K27me3 levels. This reduction in a key repressive histone mark results in the derepression of target genes, including tumor suppressor genes, which can in turn lead to cell cycle arrest and apoptosis in cancer cells.[5] this compound has shown potent activity against both wild-type and mutant forms of EZH2.[6]

Signaling Pathway

EZH2_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 Lysine 27 (H3K27) PRC2->H3K27 Methylation Transcription_Activation Transcription Activation H3K27me3 H3K27 Trimethylation (H3K27me3) H3K27->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Binds to promoter Gene_Repression Gene Repression TSG->Gene_Repression Leads to EBI2511 This compound EBI2511->PRC2 Inhibits

Caption: Mechanism of EZH2 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and in vivo efficacy of this compound.

In Vitro Potency of this compound
Target IC50 (nM)
EZH2 (A677G mutant)4
WSU-DLCL2 Cell Line55
Data sourced from Lu et al. (2018).[1]
In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
Dosage (mg/kg, oral, once daily) Tumor Growth Inhibition (%)
1028
3083
10097
Data sourced from Lu et al. (2018).[1]

Experimental Protocols

EZH2 Enzymatic Assay (In Vitro)

This protocol is for determining the in vitro potency of this compound against EZH2 methyltransferase activity.

Materials:

  • Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48)

  • Histone H3 peptide (substrate)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid

  • Filter plates

Workflow:

Caption: Workflow for EZH2 enzymatic assay.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the EZH2 enzyme complex, histone H3 peptide substrate, and ³H-SAM.

  • Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the methylated peptide.

  • Wash the filter plate multiple times to remove unincorporated ³H-SAM.

  • Dry the plate and add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cellular Histone H3K27 Trimethylation Assay

This protocol measures the ability of this compound to inhibit H3K27 trimethylation in a cellular context.

Materials:

  • Cancer cell line with known EZH2 activity (e.g., Pfeiffer, WSU-DLCL2)

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot apparatus

Workflow:

Caption: Workflow for cellular H3K27me3 assay.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a suitable duration (e.g., 72-96 hours) to allow for histone turnover.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against H3K27me3 and total histone H3 (as a loading control).

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After allowing the cells to attach, treat them with a serial dilution of this compound.

  • Incubate the cells for a defined period (e.g., 3-7 days).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log concentration of this compound.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for tumor implantation (e.g., Pfeiffer)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Workflow:

Caption: Workflow for in vivo xenograft study.

Procedure:

  • Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice.

  • Monitor tumor growth until the tumors reach a specified volume (e.g., 150-200 mm³).[1]

  • Randomize the mice into different treatment groups (vehicle control, different doses of this compound).

  • Administer this compound or vehicle orally once daily.[1]

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 20 days).[1]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K27me3).

Conclusion

This compound is a valuable tool for investigating the role of EZH2 in normal physiology and disease. The protocols provided herein offer a framework for characterizing the biochemical, cellular, and in vivo effects of this potent EZH2 inhibitor. Researchers should optimize these protocols for their specific experimental systems and cell lines.

References

Application Notes and Protocols for EBI-2511 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[1][3] this compound was developed through a scaffold hopping approach based on the clinical EZH2 inhibitor tazemetostat (B611178) (EPZ-6438) and has demonstrated superior preclinical in vivo efficacy in xenograft models.[1][2]

These application notes provide a summary of the preclinical data for this compound as a monotherapy and outline hypothetical protocols for evaluating the synergistic potential of this compound in combination with other classes of anti-cancer agents. The proposed combinations are based on the strong scientific rationale and preclinical evidence observed with other EZH2 inhibitors.[2][4][5][6]

Mechanism of Action

This compound selectively inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This epigenetic modulation can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.[1][3]

EZH2_Inhibition_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) H3 Histone H3 PRC2->H3 Methylation H3K27me3 H3K27me3 TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Silences TranscriptionRepression Transcriptional Repression Apoptosis Apoptosis / Cell Cycle Arrest TranscriptionRepression->Apoptosis Inhibits EBI2511 This compound EBI2511->PRC2

Figure 1: Mechanism of Action of this compound.

Preclinical Monotherapy Data

This compound has demonstrated significant anti-tumor activity as a single agent in preclinical models of non-Hodgkin's lymphoma.

In Vitro Potency
Cell LineEZH2 StatusIC50 (nM)
PfeifferY641N MutantNot explicitly stated, but potent inhibition of H3K27 trimethylation shown[1]
WSU-DLCL2-55[3]

Table 1: In Vitro Activity of this compound.

In Vivo Efficacy in Pfeiffer Xenograft Model
Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1028
This compound3083
This compound10097
EPZ-6438100Significantly less than this compound at 100 mg/kg (P < 0.01)[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Pfeiffer Xenograft Mouse Model.[1]

Rationale for Combination Therapies

EZH2 inhibitors are being explored in combination with various cancer therapies to enhance efficacy and overcome resistance.[7][8] The primary rationales include:

  • Synergistic Apoptosis: Combining this compound with agents that induce cell death through different pathways (e.g., chemotherapy, BCL2 inhibitors) may lead to enhanced tumor cell killing.[5]

  • Enhanced Immunogenicity: EZH2 inhibition can increase the expression of tumor antigens and modulate the tumor microenvironment, making cancer cells more susceptible to immune-mediated clearance. This provides a strong basis for combination with immunotherapies.[4][9]

  • Overcoming Resistance: Combination therapy may prevent or delay the development of resistance to either agent alone.[6]

Application Protocols: this compound in Combination Therapy (Hypothetical)

The following are detailed, generalized protocols for assessing the efficacy of this compound in combination with other anti-cancer drugs in a preclinical setting.

In Vitro Cell Viability and Synergy Analysis

This protocol describes how to assess the anti-proliferative effects of this compound in combination with another therapeutic agent and to determine if the interaction is synergistic, additive, or antagonistic.

Cell_Viability_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of: - this compound alone - Drug B alone - this compound + Drug B (matrix) start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent and incubate for 4 hours incubate->mtt solubilize Add solubilization solution mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data: - Calculate IC50 values - Perform synergy analysis (e.g., Bliss, Loewe) read->analyze

Figure 2: Workflow for In Vitro Synergy Assessment.

Materials:

  • Cancer cell line of interest (e.g., Pfeiffer for lymphoma)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Combination drug (e.g., a BCL2 inhibitor, a BTK inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[3]

  • Solubilization solution (e.g., SDS-HCl)[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight.[11]

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.

  • Treatment: Treat the cells with this compound alone, the combination drug alone, and the combination of both drugs in a dose-matrix format. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Use software like SynergyFinder to calculate synergy scores based on models such as Loewe additivity or Bliss independence.[12][13]

Western Blot for Pharmacodynamic Assessment

This protocol is for confirming the on-target effect of this compound (reduction of H3K27me3) in cells treated with the combination therapy.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells treated with this compound, the combination drug, or the combination for the desired time and extract total protein or histones.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[14]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and add ECL substrate. Visualize the bands using an imaging system.[15]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to confirm equal loading.

In Vivo Xenograft Model for Combination Efficacy

This protocol details a subcutaneous xenograft study in immunodeficient mice to evaluate the in vivo efficacy of this compound in combination with another anti-cancer agent.

Xenograft_Workflow start Implant cancer cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups: 1. Vehicle 2. This compound 3. Drug B 4. This compound + Drug B tumor_growth->randomize treat Administer treatment daily for 21 days randomize->treat monitor Monitor tumor volume and body weight 2-3 times per week treat->monitor endpoint Endpoint: Tumors collected for pharmacodynamic analysis (e.g., Western Blot) monitor->endpoint

Figure 3: Workflow for In Vivo Combination Study.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Nude)

  • Cancer cell line of interest (e.g., Pfeiffer)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Combination drug formulated for appropriate administration route

  • Calipers for tumor measurement

  • Animal scale

Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 30 mg/kg, p.o., daily)

    • Group 3: Combination Drug (at its effective dose)

    • Group 4: this compound + Combination Drug

  • Treatment Administration: Administer the treatments for a predefined period (e.g., 21 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Analyze for synergistic effects on tumor growth.[17]

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for H3K27me3) or histological examination.

Conclusion

This compound is a promising preclinical EZH2 inhibitor with potent single-agent activity. The protocols outlined here provide a framework for investigating its potential in combination with other cancer therapies. Based on the mechanistic rationale and the preclinical success of other EZH2 inhibitors in combination settings, there is a strong basis to explore this compound in combination with chemotherapy, targeted therapies, and immunotherapies to potentially enhance anti-tumor efficacy and address unmet needs in cancer treatment.

References

Troubleshooting & Optimization

EBI-2511 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of EBI-2511. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for in vivo oral administration of this compound?

A1: For preclinical oral dosing studies in mice and rats, this compound has been successfully administered as a suspension in sodium carboxymethyl cellulose (B213188) (CMC-Na).[1] This is a common and effective method for delivering poorly water-soluble compounds.

Q2: Is there any quantitative data available on the solubility of this compound in common laboratory solvents?

Q3: How can I prepare a CMC-Na suspension for this compound?

A3: A general protocol for preparing a CMC-Na suspension is provided in the "Experimental Protocols" section below. This protocol is based on established methods for formulating poorly soluble drugs for oral administration.

Q4: What are some common issues when preparing a CMC-Na suspension and how can I troubleshoot them?

A4: Common issues include clumping of the CMC-Na powder, improper dispersion of the active pharmaceutical ingredient (API), and maintaining a homogenous suspension. The "Troubleshooting Guide" section below provides detailed solutions to these problems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
CMC-Na powder forms clumps when added to water. Rapid addition of CMC-Na to the aqueous vehicle without sufficient agitation.Slowly sprinkle the CMC-Na powder into the vortex of a stirring solution. Pre-wetting the CMC-Na with a small amount of a water-miscible organic solvent (e.g., ethanol (B145695) or glycerin) before adding it to the water can also prevent clumping.
This compound does not disperse evenly in the CMC-Na vehicle. Poor wetting of the this compound powder by the aqueous vehicle.Create a paste by triturating the this compound powder with a small amount of the prepared CMC-Na vehicle before gradually adding the remaining vehicle. Sonication can also be employed to break up agglomerates and ensure a fine, uniform dispersion.
The suspension is not homogenous and settles quickly. Insufficient viscosity of the CMC-Na vehicle or inadequate mixing.Ensure the CMC-Na is fully hydrated to achieve the desired viscosity. Continuous stirring during administration is crucial. For larger batches, using a magnetic stirrer can help maintain homogeneity.
Observed variability in in vivo study results. Inconsistent dosing due to a non-homogenous suspension.Always vortex the suspension immediately before each animal dosing to ensure a uniform concentration of this compound is administered.

Experimental Protocols

Protocol for Preparation of a 0.5% CMC-Na Suspension of this compound

This protocol is a general guideline and may require optimization based on the specific concentration of this compound needed for your study.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC-Na, low viscosity grade)

  • Purified water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator (optional)

  • Glass beaker

  • Graduated cylinder

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh the required amount of CMC-Na (0.5 g for every 100 mL of final volume).

    • Measure approximately 80% of the final required volume of purified water into a beaker with a magnetic stir bar.

    • Begin stirring the water at a moderate speed to create a vortex.

    • Slowly and carefully sprinkle the CMC-Na powder into the center of the vortex to ensure each particle is wetted individually.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 1-2 hours.

    • Transfer the solution to a graduated cylinder and add purified water to reach the final desired volume.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Place the this compound powder in a suitable container.

    • Add a small volume of the prepared 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously mixing with a vortex mixer.

    • If necessary, sonicate the suspension for 5-10 minutes to ensure a fine and uniform dispersion.

    • For in vivo studies, continuously stir the final suspension on a magnetic stir plate until administration to maintain homogeneity. Vortex immediately before each dose administration.

Visualizations

experimental_workflow cluster_vehicle CMC-Na Vehicle Preparation cluster_suspension This compound Suspension Preparation weigh_cmc Weigh CMC-Na mix_cmc_water Mix CMC-Na and Water with Vortexing weigh_cmc->mix_cmc_water measure_water Measure Water measure_water->mix_cmc_water stir_dissolve Stir until Dissolved mix_cmc_water->stir_dissolve final_volume Adjust to Final Volume stir_dissolve->final_volume create_paste Create Paste with Vehicle final_volume->create_paste weigh_ebi Weigh this compound weigh_ebi->create_paste add_vehicle Gradually Add Remaining Vehicle create_paste->add_vehicle vortex_mix Vortex Mix add_vehicle->vortex_mix sonicate Sonicate (Optional) vortex_mix->sonicate final_suspension Final Homogenous Suspension sonicate->final_suspension

Caption: Workflow for preparing an this compound suspension in CMC-Na.

troubleshooting_logic start Start Suspension Preparation issue Encounter Issue? start->issue clumping CMC-Na Clumping? issue->clumping Yes success Homogenous Suspension Achieved issue->success No dispersion Poor this compound Dispersion? clumping->dispersion No solution_clumping Slowly sprinkle CMC-Na into vortex. Pre-wet with organic solvent. clumping->solution_clumping Yes settling Rapid Settling? dispersion->settling No solution_dispersion Create a paste of this compound with vehicle. Sonicate the suspension. dispersion->solution_dispersion Yes solution_settling Ensure full CMC-Na hydration. Use continuous stirring. settling->solution_settling Yes settling->success No solution_clumping->success solution_dispersion->success solution_settling->success

Caption: Troubleshooting logic for this compound suspension preparation.

References

EBI-2511 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of EBI-2511, along with troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term storage, this compound should be stored as a powder at -20°C.[1][2] Under these conditions, the compound is stable for at least two years.[1][2] Ensure the vial is tightly sealed to prevent degradation.[2]

Q2: How should I store this compound after dissolving it in a solvent?

The stability of this compound in solution depends on the solvent and storage temperature. For solutions prepared in DMSO:

  • Store at 4°C for short-term use (up to 2 weeks).[2]

  • For longer-term storage (up to 6 months), store aliquots at -80°C.[2]

It is highly recommended to prepare solutions on the day of use.[2] If you need to prepare stock solutions in advance, aliquot them into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for up to one month.[2]

Q3: How should I handle the this compound vial upon receiving it and before use?

Before opening the vial for the first time or after removing it from storage, it is crucial to allow the product to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which could affect the stability of the compound.

Stability and Storage Data

The following tables summarize the recommended storage conditions and stability data for this compound in both powder and solution forms.

Table 1: this compound Powder Storage and Stability

Storage ConditionDuration
-20°C (Tightly Sealed Vial)≥ 2 years[1][2]

Table 2: this compound in DMSO Solution Storage and Stability

Storage ConditionDuration
4°C2 weeks[2]
-20°C (Aliquots)Up to 1 month[2]
-80°C6 months[2]

Troubleshooting Guide

This guide addresses potential issues related to the stability and handling of this compound.

Issue 1: Inconsistent or lower than expected activity in cellular assays.

This could be due to improper storage or handling of the compound. Follow the troubleshooting workflow below to identify the potential cause.

G cluster_0 A Inconsistent/Low Activity Observed B Check Storage Conditions of this compound Powder A->B C Was it stored at -20°C in a tightly sealed vial? B->C D Check Handling of Stock Solution C->D Yes I Improper powder storage likely cause of degradation. Use a new vial. C->I No E Was the solution freshly prepared or properly stored? D->E G Re-run experiment E->G Yes J Solution degradation is the likely cause. Prepare fresh solution. E->J No F Prepare fresh stock solution from a new vial F->G H Contact Technical Support if issue persists G->H I->F J->F

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitate observed in the stock solution after thawing.

If you observe a precipitate in your this compound stock solution after thawing, follow these steps:

  • Warm the solution: Gently warm the vial to 37°C for a few minutes to see if the precipitate redissolves.

  • Vortex: Gently vortex the solution to ensure it is homogeneous.

  • Centrifuge: If the precipitate persists, centrifuge the vial to pellet the precipitate and use the supernatant for your experiment. Note that the concentration of the supernatant may be lower than expected.

  • Prepare fresh solution: For best results, it is recommended to discard the solution with precipitate and prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[2]

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. The molecular weight of this compound is 576.77 g/mol .

  • Solubilize: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Store: If not for immediate use, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[2]

G A Equilibrate this compound powder to RT B Weigh this compound A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot and Store at -20°C or -80°C D->E

Caption: Experimental workflow for preparing an this compound stock solution.

References

EZH2 Inhibitor Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EZH2 inhibitor experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their work with EZH2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EZH2 inhibitors and what is the expected outcome?

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its main function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[2][3] EZH2 inhibitors, such as GSK126 and Tazemetostat, are typically S-adenosyl-L-methionine (SAM)-competitive inhibitors that block the methyltransferase activity of EZH2.[4] The expected outcome of treating cells with an EZH2 inhibitor is a time- and dose-dependent decrease in the global levels of H3K27me3, which can lead to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[4][5]

Q2: I am not observing a decrease in cell viability after treating my cells with an EZH2 inhibitor. What are the possible reasons?

Several factors could contribute to a lack of effect on cell viability:

  • Insufficient Treatment Duration: The cytotoxic effects of EZH2 inhibitors can be delayed and may require prolonged treatment. It is recommended to extend treatment durations to at least 6-9 days, refreshing the media with the inhibitor every 2-3 days.[6]

  • Suboptimal Inhibitor Concentration: The effective concentration of EZH2 inhibitors is highly cell-line dependent. A dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) should be performed to determine the IC50 for your specific cell line.[6]

  • Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often linked to EZH2 gain-of-function mutations or mutations in members of the SWI/SNF complex.[6][7] Using a known sensitive cell line, such as Karpas-422 or Pfeiffer, as a positive control is advisable.[6]

  • Inhibitor Instability: Ensure the inhibitor is stored correctly (e.g., -80°C in single-use aliquots) and that fresh dilutions are prepared for each experiment to maintain its activity.[6]

  • Resistance Mechanisms: Acquired resistance can develop through the activation of alternative pro-survival signaling pathways such as PI3K/AKT or MEK.[7][8][9]

Q3: My Western blot for H3K27me3 does not show a decrease after inhibitor treatment. How can I troubleshoot this?

This is a common issue that can be addressed by considering the following:

  • Ineffective Inhibition: A reduction in H3K27me3 levels should be apparent within 72-96 hours of treatment with an effective inhibitor concentration.[6] If no change is observed, consider increasing the inhibitor concentration or extending the treatment duration.

  • Antibody Issues:

    • Specificity: Use a well-validated and highly specific primary antibody for H3K27me3, as some antibodies can cross-react with other histone modifications.[10]

    • Activity: Confirm the activity of both primary and secondary antibodies using a positive control sample known to have high levels of H3K27me3.[10]

  • Poor Histone Extraction: The protocol for histone extraction must be efficient. Acid extraction is a commonly used and effective method.[6][10]

  • Western Blotting Technique: Ensure complete protein transfer, especially for low molecular weight proteins like histones. A wet transfer is often recommended.[4] Always include a total Histone H3 control to normalize the H3K27me3 signal.[4][10]

Q4: What are the potential off-target effects of EZH2 inhibitors?

While many EZH2 inhibitors are highly selective, off-target effects can occur and should be considered when interpreting results. Some EZH2 inhibitors have been shown to affect other cellular processes independently of H3K27me3 modulation.[5][11] For example, some studies suggest that resistance to EZH2 inhibitors can be mediated by the activation of bypass signaling pathways, which may be an indirect consequence of treatment.[7] To confirm that the observed phenotype is a direct result of EZH2 inhibition, it is recommended to use multiple inhibitors with different chemical scaffolds or to validate findings using genetic approaches like siRNA or CRISPR/Cas9-mediated knockout of EZH2.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cell Viability Results
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize seeding density to ensure cells remain in the exponential growth phase throughout the experiment. Over-confluency can affect results.[10]
Inhibitor Preparation Prepare fresh serial dilutions of the inhibitor for each experiment from a stable stock solution to avoid degradation.[8]
Vehicle Control Always include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment group to account for solvent effects.[13]
Assay Timing Ensure consistent incubation times for all treatment groups. For long-term assays, replenish media and inhibitor every 2-3 days.[6]
Issue 2: Western Blotting Problems for H3K27me3
Problem Potential Cause Troubleshooting Step
No H3K27me3 band Inefficient histone extractionVerify your histone extraction protocol. Acid extraction is generally effective.[10]
Inactive primary/secondary antibodyTest antibodies on a positive control sample. Check storage conditions and expiration dates.[10]
Weak H3K27me3 signal Insufficient protein loadedIncrease the amount of histone extract loaded per lane.[4]
Incomplete protein transferUse a PVDF membrane with a 0.2 µm pore size and optimize transfer conditions for low molecular weight proteins.[4]
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).[4]
Antibody concentration too highTitrate primary and secondary antibody concentrations to find the optimal dilution.[4]
Non-specific bands Antibody cross-reactivityUse a highly specific monoclonal antibody. Confirm specificity with a peptide blocking experiment if necessary.[4][10]

Quantitative Data Summary

Table 1: Effective Concentrations of EZH2 Inhibitors in Cell-Based Assays

InhibitorCell LineAssay TypeEffective Concentration (IC50)Reference
GSK343VariousH3K27me3 ReductionVaries by cell line[10]
EPZ005687VariousCell ProliferationVaries by cell line[4]
GSK126LNCaP, ablCell ProliferationVaries by cell line[12]
TazemetostatDU 145Cell ViabilityConcentration-dependent[14]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Key Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines a general procedure for assessing cell viability after treatment with an EZH2 inhibitor using a luminescence-based assay like CellTiter-Glo®.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experiment's duration (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.[6]

  • Inhibitor Preparation: Prepare a stock solution of the EZH2 inhibitor in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in a complete culture medium. Include a vehicle-only control (DMSO).[13]

  • Treatment: Remove the old medium and add the medium containing the various inhibitor concentrations. For long-term assays (6-9 days), replenish the medium with the freshly diluted inhibitor every 2-3 days.[6]

  • Assay: At the end of the treatment period, perform the viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent, incubating for a short period to stabilize the signal, and then reading the luminescence with a plate reader.[6]

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.[6]

Protocol 2: Western Blot for H3K27me3

This protocol describes the detection of H3K27me3 levels by Western blot following EZH2 inhibitor treatment.

  • Cell Treatment: Plate cells and treat with the desired concentration of the EZH2 inhibitor for an appropriate duration (e.g., 72-96 hours).[6]

  • Histone Extraction: Harvest and wash the cells with PBS. Lyse the cells and isolate the nuclei. Extract histones from the nuclear pellet, commonly using an acid extraction method with 0.2 M H2SO4, followed by precipitation with trichloroacetic acid (TCA).[6]

  • Protein Quantification: Resuspend the histone pellet and determine the protein concentration using a BCA assay.[4]

  • SDS-PAGE and Transfer: Denature 15-20 µg of histone extract per sample and separate on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

    • Incubate with a primary antibody against H3K27me3 and a loading control (total Histone H3) overnight at 4°C.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[4]

Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol provides a general workflow for performing ChIP to assess H3K27me3 occupancy at specific gene promoters.

  • Cell Treatment and Crosslinking: Treat cells with the EZH2 inhibitor. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.[15]

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[16]

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by heating in the presence of NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.[16]

  • Analysis: Analyze the enrichment of specific DNA sequences using qPCR or next-generation sequencing (ChIP-seq).

Visualizations

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED SUZ12 SUZ12 Histone_H3 Histone H3 Histone_H3->H3K27me3 Gene_Repression Transcriptional Repression H3K27me3->Gene_Repression EZH2_Inhibitor EZH2 Inhibitor EZH2_Inhibitor->EZH2 Inhibition Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture & Treatment with EZH2 Inhibitor start->cell_culture harvest Harvest Cells cell_culture->harvest viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability western Western Blot (H3K27me3 & Total H3) harvest->western chip ChIP-qPCR/Seq (H3K27me3 Occupancy) harvest->chip analysis Data Analysis & Interpretation viability->analysis western->analysis chip->analysis end Conclusion analysis->end Troubleshooting_Logic start No Decrease in H3K27me3 by Western Blot check_inhibitor Is the inhibitor active and at an effective concentration? start->check_inhibitor check_protocol Is the Western blot protocol optimized? check_inhibitor->check_protocol Yes optimize_inhibitor Perform dose-response and time-course experiments check_inhibitor->optimize_inhibitor No check_extraction Is histone extraction efficient? check_protocol->check_extraction Yes optimize_wb Check antibodies, transfer, and loading controls check_protocol->optimize_wb No optimize_extraction Verify histone extraction method check_extraction->optimize_extraction No success Problem Resolved check_extraction->success Yes optimize_inhibitor->success optimize_wb->success optimize_extraction->success

References

Technical Support Center: Optimizing EBI-2511 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EBI-2511 for cell viability experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] This methylation leads to transcriptional repression of target genes, many of which are involved in cell cycle control and tumor suppression.[3] By inhibiting EZH2, this compound prevents this methylation, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.[1][3]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

A2: For a novel compound like this compound, it is advisable to start with a broad logarithmic dilution series to determine the dose-response curve for your specific cell line. A common starting point is a range from 1 nM to 10 µM. This wide range will help identify the effective concentration window and determine the half-maximal inhibitory concentration (IC50).

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time depends on the cell line's doubling time and the specific biological question. The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Therefore, a time-course experiment is recommended. Treat cells with a fixed, effective concentration of this compound and measure cell viability at multiple time points, such as 24, 48, 72, and even up to 144 hours (6 days). Some protocols for EZH2 inhibitors suggest even longer incubation times of up to 14 days, with media and inhibitor replenishment every 3-4 days.

Data Presentation

This compound In Vitro and In Vivo Activity

The following table summarizes the available quantitative data on the activity of this compound.

ParameterValueCell Line / ModelComments
Enzymatic IC50 4.0 nMEZH2 (A667G)In vitro biochemical assay.[1]
Cellular IC50 55 nMWSU-DLCL2Cell-based assay measuring impact on cell proliferation.[1]
In Vivo Efficacy 28% tumor growth inhibitionPfeiffer XenograftOral administration at 10 mg/kg once daily for 20 days.[2]
83% tumor growth inhibitionPfeiffer XenograftOral administration at 30 mg/kg once daily for 20 days.[2]
97% tumor growth inhibitionPfeiffer XenograftOral administration at 100 mg/kg once daily for 20 days.[2]
Comparative Cellular IC50 Values of EZH2 Inhibitors

To provide a broader context for experimental design, the following table presents the IC50 values of other common EZH2 inhibitors in various cancer cell lines. Please note that IC50 values can vary depending on the experimental conditions.

InhibitorCell LineCancer TypeEZH2 StatusIC50 (µM)
GSK126HEC-50BEndometrial CancerHigh EZH2 expression1.0 (±0.2)
GSK126IshikawaEndometrial CancerHigh EZH2 expression0.9 (±0.6)
GSK126HEC-265Endometrial CancerLow EZH2 expression10.4 (±0.6)
EPZ005687HEC-151Endometrial CancerLow EZH2 expression23.5 (±7.6)
EPZ-6438WSU-DLCL2LymphomaY646F mutant0.009
EPZ-6438OCI-LY19LymphomaWild-type>10

Experimental Protocols

Protocol 1: Cell Viability Assay Using a Luminescent Method (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines by measuring ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubation: Incubate the plate for your desired time points (e.g., 72 hours, 6 days, or 14 days). For longer incubation periods, change the medium with freshly prepared inhibitor every 3-4 days.

  • Assay: On the day of analysis, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for H3K27me3 Levels

This protocol is to confirm the on-target effect of this compound by measuring the global levels of H3K27 trimethylation.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-H3K27me3 and anti-Total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 72-96 hours.

  • Cell Lysis: Harvest cells and lyse them with RIPA buffer.

  • Protein Quantification: Quantify protein concentration using the BCA assay.

  • Sample Preparation: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3 as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Troubleshooting Guides

Issue 1: No observable effect of this compound on cell viability at tested concentrations.

Possible CauseSuggested Solution
Concentration is too low. Test a higher concentration range (e.g., up to 50 µM).
Insufficient incubation time. The effects of EZH2 inhibitors can be slow to appear. Extend the incubation time (e.g., 6 to 14 days), remembering to replenish the media and compound every 3-4 days.
Compound instability. Ensure proper storage of this compound stock solutions (-20°C or -80°C in single-use aliquots). Prepare fresh dilutions for each experiment.
Insensitive cell line. Verify that your cell line expresses EZH2. Some cell lines may be inherently resistant to EZH2 inhibition. Consider using a known sensitive cell line as a positive control.

Issue 2: High variability between replicate wells in the cell viability assay.

Possible CauseSuggested Solution
Uneven cell seeding. Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes and consistent pipetting techniques.
Edge effects. Wells on the perimeter of the plate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
Incomplete dissolution of reagents. Ensure complete mixing of assay reagents with the cell culture medium.
Cell contamination. Regularly test cell lines for mycoplasma contamination.

Issue 3: Unexpected increase in cell viability at certain this compound concentrations.

Possible CauseSuggested Solution
Off-target effects. At higher concentrations, small molecule inhibitors can have off-target effects that may promote survival in some contexts. Carefully analyze the dose-response curve and consider using concentrations around the IC50 for further experiments.
Assay interference. The compound may interfere with the assay chemistry. Run a control with this compound in cell-free media to test for direct interaction with the assay reagents.

Mandatory Visualizations

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibition by this compound cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) cluster_nucleus Nucleus EZH2 EZH2 Histone_H3 Histone H3 EZH2->Histone_H3 Methylates K27 EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Target_Genes Target Genes (e.g., Tumor Suppressors) H3K27me3->Target_Genes Binds to promoter Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression EBI_2511 This compound EBI_2511->EZH2 Inhibits

Caption: EZH2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Stock 2. Prepare this compound Stock Solution (DMSO) Serial_Dilution 4. Prepare Serial Dilutions of this compound Prepare_Stock->Serial_Dilution Treat_Cells 5. Treat Cells Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate 6. Incubate (e.g., 72h) Treat_Cells->Incubate Viability_Assay 7. Perform Cell Viability Assay Incubate->Viability_Assay Measure_Signal 8. Measure Signal (Luminescence/Absorbance) Viability_Assay->Measure_Signal Data_Analysis 9. Analyze Data & Determine IC50 Measure_Signal->Data_Analysis

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., No Effect, High Variability) Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Action_Concentration Optimize Concentration Range Check_Concentration->Action_Concentration No Check_Compound Is the compound stable and pure? Check_Incubation->Check_Compound Yes Action_Incubation Extend Incubation Time Check_Incubation->Action_Incubation No Check_Cells Is the cell line sensitive and healthy? Check_Compound->Check_Cells Yes Action_Compound Prepare Fresh Stock/Dilutions Check_Compound->Action_Compound No Check_Assay Is the assay protocol optimized? Check_Cells->Check_Assay Yes Action_Cells Use Positive Control Cell Line/ Check for Contamination Check_Cells->Action_Cells No Check_Assay->Start No, Re-evaluate Action_Assay Review and Optimize Assay Steps Check_Assay->Action_Assay No, Optimize

Caption: Logical troubleshooting flow for this compound experiments.

References

potential off-target effects of EBI-2511

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of EBI-2511. The following information is based on the known mechanisms of EZH2 inhibitors and is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4][5] This epigenetic modification leads to the transcriptional repression of target genes.[5][6] this compound was developed as a next-generation EZH2 inhibitor, showing high potency in preclinical models of non-Hodgkin's lymphoma.[1][7]

Q2: Are there any known off-target effects of this compound?

A2: As this compound is a preclinical compound, a comprehensive off-target profile has not been publicly disclosed. However, based on the pharmacology of EZH2 and other EZH2 inhibitors like tazemetostat, several potential off-target effects should be considered during experimentation.[8][9][10] These can be broadly categorized as:

  • Inhibition of EZH1: EZH1 is a close homolog of EZH2 and can also be inhibited by some EZH2 inhibitors.[11][12][13]

  • Modulation of non-histone protein methylation: EZH2 has been shown to methylate non-histone proteins, which could be affected by this compound.[14]

  • "Off-target" effects on signaling pathways: Inhibition of EZH2 can lead to downstream changes in various signaling pathways that may not be immediately obvious from its primary mechanism.[14][15][16][17]

Q3: What is the potential impact of EZH1 inhibition?

A3: EZH1 is the catalytic subunit of an alternative PRC2 complex and is more prevalent in non-proliferating cells.[11][18] While EZH2-selective inhibitors may have limited effects in some cellular contexts, dual EZH1/EZH2 inhibitors can show broader or different activity.[12][19] Potential consequences of EZH1 inhibition include altered gene expression in quiescent cells and potentially a more profound anti-tumor effect in certain cancers that rely on both EZH1 and EZH2.[12][13]

Q4: Can this compound affect signaling pathways other than through H3K27 methylation?

A4: Yes, EZH2 has functions beyond its role in the PRC2 complex. It can act as a transcriptional co-activator and interact with various transcription factors, influencing pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT.[14][17] Therefore, inhibition of EZH2 with this compound could lead to unexpected changes in these pathways, independent of H3K27me3 levels.

Troubleshooting Guide

Observed Effect Potential Cause (Off-Target) Recommended Action
Unexpected changes in gene expression not correlated with H3K27me3 levels This compound may be affecting the non-canonical, transcriptional co-activator function of EZH2.Investigate the expression and activity of known EZH2-interacting transcription factors such as AR, MYC, or STAT3.[17]
Cellular phenotype observed in non-proliferating or terminally differentiated cells Potential inhibition of EZH1 by this compound, as EZH1 is more active in these cell types.[11][18]Measure EZH1 expression and activity in your model system. Consider using a tool compound with known EZH1/EZH2 selectivity for comparison.
Development of resistance to this compound without mutations in EZH2 Activation of bypass signaling pathways (e.g., PI3K/Akt, MEK) can confer resistance to EZH2 inhibitors.[8][15]Perform a screen of key signaling pathways to identify compensatory activation. Combination therapy with an inhibitor of the identified bypass pathway may be effective.
Effects on immune cell function in co-culture experiments EZH2 plays a role in T-cell differentiation and regulatory T-cell (Treg) maintenance.[10] Inhibition by this compound could be altering the immune cell phenotype.Analyze the expression of key immune markers on T-cell populations (e.g., Th1, Th2, Treg markers) following treatment with this compound.
Observed toxicity at high concentrations Potential for off-target kinase inhibition, a known phenomenon with small molecule inhibitors.A broad-panel kinase screen could identify potential off-target kinases. Reducing the concentration of this compound may mitigate these effects.

Quantitative Data Summary

As this compound is in preclinical development, there is limited publicly available quantitative data on its off-target effects. The table below summarizes the known adverse events of the clinically approved EZH2 inhibitor, tazemetostat, which may provide insights into the potential class-wide effects.

Table 1: Common Adverse Reactions with Tazemetostat (≥20% of patients with follicular lymphoma) [20]

Adverse ReactionPercentage of Patients
Fatigue≥20%
Upper respiratory tract infection≥20%
Musculoskeletal pain≥20%
Nausea≥20%
Abdominal pain≥20%

Note: Serious adverse reactions occurred in 30% of patients, most commonly from infection. A warning for secondary malignancies exists for tazemetostat.[20]

Experimental Protocols

Protocol 1: Western Blot for H3K27me3 and Total H3

This protocol is to verify the on-target activity of this compound by measuring the levels of H3K27 trimethylation.

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K27me3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Protocol 2: Kinase Selectivity Profiling

To investigate potential off-target kinase inhibition, a commercially available kinase screening service can be utilized.

  • Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.

  • Assay Panel: Select a broad panel of kinases for screening (e.g., >400 kinases).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration. Results are often presented as a heatmap or a list of significant off-target hits.

  • Follow-up: For any significant off-target kinases identified, perform in-house validation assays, such as IC50 determination, to confirm the interaction.

Visualizations

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 EZH2 EZH2 PRC2->EZH2 Contains This compound This compound This compound->EZH2 Inhibits H3K27 H3K27 EZH2->H3K27 Methylates Transcription Factors Transcription Factors EZH2->Transcription Factors Interacts with Non-Histone Proteins Non-Histone Proteins EZH2->Non-Histone Proteins Methylates H3K27me3 H3K27me3 H3K27->H3K27me3 Gene Silencing Gene Silencing H3K27me3->Gene Silencing Leads to Altered TF Activity Altered TF Activity Transcription Factors->Altered TF Activity Non-Histone Proteins->Altered TF Activity

Caption: On-target and potential off-target mechanisms of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result with this compound check_on_target Verify On-Target Activity (H3K27me3 levels) start->check_on_target on_target_ok On-Target Activity Confirmed check_on_target->on_target_ok Yes on_target_issue On-Target Activity Not as Expected check_on_target->on_target_issue No investigate_off_target Investigate Potential Off-Target Effects on_target_ok->investigate_off_target troubleshoot_protocol Troubleshoot Experimental Protocol (e.g., Western Blot) on_target_issue->troubleshoot_protocol ezh1 EZH1 Inhibition? investigate_off_target->ezh1 Quiescent cells? non_canonical Non-Canonical EZH2 Function? investigate_off_target->non_canonical Gene expression ≠ H3K27me3? bypass_pathway Bypass Pathway Activation? investigate_off_target->bypass_pathway Resistance observed? measure_ezh1 Measure EZH1 activity ezh1->measure_ezh1 tf_activity Assess TF activity (e.g., STAT3) non_canonical->tf_activity pathway_screen Perform signaling pathway screen bypass_pathway->pathway_screen

Caption: Troubleshooting workflow for unexpected results with this compound.

References

EBI-2511 In Vivo Toxicity Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential in vivo toxicities associated with EBI-2511, a potent and orally active EZH2 inhibitor. Given that specific public toxicity data for this compound is limited, this guidance is based on the known toxicities of the EZH2 inhibitor class, including the clinically approved drug Tazemetostat.

Troubleshooting Guides

This section offers guidance on specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpected Weight Loss or Reduced Physical Activity in Animals

  • Question: My mice treated with this compound are showing significant weight loss (>15%) and are less active than the control group. What should I do?

  • Answer: While a preclinical study with this compound in a Pfeiffer tumor xenograft model showed no significant changes in body weights at doses up to 100 mg/kg, individual animal responses can vary.[1] Unexpected weight loss and lethargy are general signs of toxicity.

    Recommended Actions:

    • Immediate Dose Reduction or Stoppage: Consider reducing the dose or temporarily halting the administration of this compound.

    • Supportive Care: Ensure easy access to food and water. A softened or high-calorie diet may be beneficial.

    • Monitor Vital Signs: If possible, monitor heart rate, respiratory rate, and body temperature.

    • Blood Collection for Analysis: Collect a small blood sample for a complete blood count (CBC) and serum chemistry panel to assess for hematological and organ toxicity. Pay close attention to markers of liver and kidney function (ALT, AST, creatinine, BUN).

    • Necropsy and Histopathology: If an animal is euthanized or found deceased, perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any tissue damage.

Issue 2: Hematological Abnormalities Observed in Bloodwork

  • Question: CBC analysis of my this compound-treated rats reveals significant neutropenia and thrombocytopenia. How should I manage this?

  • Answer: Hematological toxicities are a known class effect of EZH2 inhibitors.[2][3][4]

    Recommended Actions:

    • Confirm the Findings: Repeat the CBC to confirm the initial results.

    • Dose Modification: Reduce the dose of this compound or adjust the dosing schedule (e.g., from daily to every other day).

    • Monitor for Clinical Signs: Observe the animals for any signs of infection (due to neutropenia) or bleeding (due to thrombocytopenia), such as lethargy, piloerection, or bruising.

    • Consider Prophylactic Antibiotics: If severe neutropenia is observed, consult with a veterinarian about the potential use of prophylactic antibiotics to prevent opportunistic infections.

    • Supportive Care: Ensure a clean and stress-free environment to minimize the risk of infection and injury.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to its toxicity?

A1: this compound is an inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][5] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[6] By inhibiting EZH2, this compound reactivates the expression of tumor suppressor genes. This mechanism is crucial for its anti-cancer activity but can also affect normal cellular processes, potentially leading to toxicities in rapidly dividing cells, such as those in the bone marrow, which could explain the observed hematological adverse effects with other EZH2 inhibitors.

Q2: What are the known toxicities of other EZH2 inhibitors that I should be aware of when using this compound?

A2: While specific data for this compound is not extensively published, the safety profile of other EZH2 inhibitors, such as Tazemetostat, can provide insights into potential toxicities. Common treatment-emergent adverse events (TEAEs) are generally mild to moderate and can include nausea, asthenia (weakness), fatigue, and alopecia (hair loss).[6] More significant, though less common, are grade 3 or higher TEAEs, which primarily include hematological toxicities like neutropenia, thrombocytopenia, and anemia.[2][3][4] There is also a potential risk of developing secondary malignancies, such as myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML), with long-term treatment.[7]

Q3: Are there any specific signaling pathways I should monitor in my in vivo studies with this compound?

A3: Yes, given this compound's mechanism as an EZH2 inhibitor, it would be prudent to monitor pathways downstream of EZH2 activity. EZH2 is known to interact with or influence several signaling pathways, including the MEK/ERK and Notch signaling pathways.[5] Additionally, EZH2 can form complexes with other proteins like DNMT1 to regulate DNA methylation.[5] Monitoring key components of these pathways in your tumor or tissue samples could provide valuable insights into the on-target and potential off-target effects of this compound.

Quantitative Data Summary

Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) with the EZH2 Inhibitor Tazemetostat

Adverse EventGrade 1-2 IncidenceGrade 3-4 Incidence
Nausea20-23%<1%
Asthenia18-55%<5%
Fatigue17%<5%
Alopecia<10-17%0%
Diarrhea11-18%<1%

Data compiled from published Phase I and II studies of Tazemetostat.[6]

Table 2: Incidence of Grade 3 or Higher Hematological Toxicities with EZH2 Inhibitors

EZH2 InhibitorNeutropeniaThrombocytopeniaAnemia
Tazemetostat5%Not specifiedNot specified
SHR25548%17%7%

Data from a meta-analysis of clinical trials of EZH2 inhibitors.[2][3][4]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats) of a specific age and weight range.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups: vehicle control, and at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg). Include at least 5-10 animals per sex per group.

  • Administration: Administer this compound orally once daily for a predetermined period (e.g., 28 days).

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).

    • Twice Weekly: Record body weights.

    • Weekly: Perform a detailed clinical examination.

    • At Termination (and possibly interim timepoints): Collect blood for CBC and serum chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a gross necropsy. Weigh major organs and preserve them in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.

Visualizations

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Silences Transcription_Repression Transcription Repression EBI_2511 This compound EBI_2511->PRC2 Inhibits

Caption: EZH2 signaling pathway and the inhibitory action of this compound.

In_Vivo_Toxicity_Workflow start Start Experiment acclimatization Animal Acclimatization start->acclimatization grouping Randomization and Grouping acclimatization->grouping dosing This compound Administration grouping->dosing monitoring Daily Clinical Observation Twice-weekly Body Weights dosing->monitoring blood_collection Blood Collection (CBC, Serum Chemistry) monitoring->blood_collection Interim/Final termination Study Termination monitoring->termination blood_collection->termination necropsy Gross Necropsy and Organ Weight Measurement termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Reporting histopathology->data_analysis

References

Technical Support Center: EBI-2511 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As EBI-2511 is a relatively recent EZH2 inhibitor, publicly available data on specific resistance mechanisms are limited. The following information is based on established resistance mechanisms observed with other potent, SAM-competitive EZH2 inhibitors, such as tazemetostat (B611178) and GSK126. These mechanisms are highly likely to be relevant for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this acquired resistance?

A1: Acquired resistance to EZH2 inhibitors like this compound is a multifaceted issue that can arise from several molecular changes within the cancer cells. The most commonly observed mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways that circumvent the effects of EZH2 inhibition. The most frequently implicated pathways are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[1][2] Activation of these pathways can promote cell survival and proliferation, rendering the cells less dependent on the EZH2 pathway that this compound targets.

  • Alterations in Cell Cycle Regulation: The retinoblastoma (RB1) protein and its regulatory network (the RB1/E2F axis) are crucial for controlling the G1/S phase transition in the cell cycle. Loss-of-function mutations in RB1 or its upstream regulators (e.g., CDKN2A) can uncouple cell cycle progression from EZH2's repressive functions, allowing cells to proliferate despite EZH2 inhibition.

  • Secondary Mutations in the EZH2 Gene: Although less common, mutations can arise in the drug-binding pocket of the EZH2 protein. These mutations can prevent this compound from effectively binding to its target, thereby restoring EZH2's methyltransferase activity.

Q2: How can we determine which resistance mechanism is active in our this compound-resistant cell line?

A2: A combination of molecular and cellular biology techniques can help elucidate the active resistance mechanism:

  • Western Blot Analysis: This is a key technique to probe for the activation of bypass signaling pathways. You should assess the phosphorylation status of key proteins like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204). Increased phosphorylation of these proteins in resistant cells compared to parental cells is a strong indicator of pathway activation. You can also assess the protein levels of RB1 and p16 (encoded by CDKN2A).

  • Sanger or Next-Generation Sequencing (NGS): To identify mutations in the EZH2 gene, you should sequence the region encoding the SET domain, which is the catalytic and drug-binding site. NGS can also be used to perform a broader analysis of genes involved in the cell cycle and other relevant pathways.

  • Cell Viability Assays: Comparing the IC50 values of this compound in your resistant and parental cell lines will quantify the extent of resistance. You can also test the sensitivity of your resistant cells to inhibitors of the suspected bypass pathways (e.g., PI3K or MEK inhibitors) to see if you can re-sensitize them to this compound.

Q3: Are there any strategies to overcome or prevent the development of resistance to this compound?

A3: Yes, several strategies are being explored to combat resistance to EZH2 inhibitors:

  • Combination Therapy: A rational approach is to co-administer this compound with inhibitors of the identified resistance pathways. For instance, if you observe AKT activation, combining this compound with a PI3K or AKT inhibitor may be effective. Similarly, a MEK inhibitor can be used in case of MAPK pathway activation.

  • Targeting Downstream Effectors: In cases of RB1 pathway alterations, targeting downstream components of the cell cycle, such as AURKB, has shown promise in overcoming resistance to EZH2 inhibitors.

  • Alternative EZH2 Targeting Strategies: If resistance is due to a mutation in the EZH2 drug-binding site, inhibitors that target other components of the PRC2 complex, such as EED, may still be effective.

Troubleshooting Guides

Scenario 1: Decreased this compound potency (increasing IC50) in a cell line over time.

Potential Cause Troubleshooting Step Expected Outcome
Development of a resistant subpopulation Perform single-cell cloning to isolate and characterize individual clones from the resistant population.You may identify clones with varying degrees of resistance, allowing for a more detailed analysis of the underlying mechanisms.
Activation of bypass signaling pathways Perform a western blot for p-AKT, total AKT, p-ERK, and total ERK.An increase in the ratio of phosphorylated to total protein in the resistant cells compared to the parental line suggests pathway activation.
Loss of RB1 function Perform a western blot for total RB1 protein. Sequence the RB1 and CDKN2A genes.Loss of RB1 protein expression or the presence of inactivating mutations would point to this resistance mechanism.
Mutation in EZH2 Sequence the SET domain of the EZH2 gene in both parental and resistant cells.Identification of a new mutation in the resistant cell line could explain the lack of drug binding.

Scenario 2: Inconsistent results in cell viability assays with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Inhibitor instability Prepare fresh stock solutions of this compound in anhydrous DMSO and store in single-use aliquots at -80°C.Consistent IC50 values across experiments.
Cell seeding density Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.More reproducible dose-response curves.
Assay duration The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Ensure a sufficiently long incubation period (e.g., 6-14 days), replenishing the media with fresh inhibitor every 3-4 days.A clear dose-dependent effect on cell viability.
Vehicle control issues Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.Minimal effect of the vehicle on cell viability.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineCancer TypeEZH2 StatusParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
PfeifferDiffuse Large B-Cell LymphomaA677G Mutant525050
KARPAS-422Diffuse Large B-Cell LymphomaY641N Mutant20150075
G401Rhabdoid TumorSMARCB1-deleted50300060

This table presents hypothetical data for illustrative purposes, based on typical resistance profiles observed with other EZH2 inhibitors.

Experimental Protocols

Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for developing this compound resistant cancer cell lines through continuous, stepwise exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Cell culture flasks/dishes

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.

  • Initial exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC50.

  • Monitor cell growth: Observe the cells daily. Initially, a significant reduction in cell proliferation or cell death is expected.

  • Gradual dose escalation: Once the cells resume proliferation at the initial concentration, subculture them and increase the concentration of this compound in the medium by 1.5 to 2-fold.

  • Repeat dose escalation: Continue this stepwise increase in this compound concentration as the cells adapt and become resistant. This process can take several months.

  • Characterize the resistant phenotype: Once the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., >10-fold increase in IC50), the resistant cell line is established. Confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.

  • Cryopreserve resistant cells: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.

Western Blot Analysis for Resistance Markers

This protocol is for assessing the activation of bypass signaling pathways and changes in cell cycle proteins.

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 2 for suggestions)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Table 2: Suggested Primary Antibodies for Western Blot Analysis.

Target ProteinRecommended DilutionSupplier (Example Catalog No.)
Phospho-AKT (Ser473)1:1000Cell Signaling Technology (#4060)
Total AKT1:1000Cell Signaling Technology (#4691)
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)1:1000Cell Signaling Technology (#9101)
Total p44/42 MAPK (Erk1/2)1:1000Cell Signaling Technology (#9102)
RB11:1000Cell Signaling Technology (#9309)
EZH21:1000Cell Signaling Technology (#5246)
H3K27me31:1000Cell Signaling Technology (#9733)
Histone H31:2000Cell Signaling Technology (#9715)
β-Actin1:5000Cell Signaling Technology (#4970)

Visualizations

EZH2_Signaling_Pathway EZH2 Signaling and this compound Inhibition cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3 Histone H3 PRC2->H3 methylates K27 H3K27me3 H3K27me3 H3->H3K27me3 trimethylation Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor silences Gene_Repression Transcriptional Repression EBI_2511 This compound EBI_2511->PRC2 inhibits

Caption: EZH2 signaling pathway and the point of inhibition by this compound.

Resistance_Pathways Key Resistance Pathways to EZH2 Inhibition cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_rb RB1/E2F Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK4_6 CDK4/6 RB1 RB1 CDK4_6->RB1 phosphorylates (inactivates) E2F E2F RB1->E2F inhibits E2F->Proliferation promotes G1/S transition RB1_loss RB1 Loss of Function RB1_loss->E2F de-repression

Caption: Major signaling pathways implicated in resistance to EZH2 inhibitors.

Experimental_Workflow Workflow for Characterizing this compound Resistance start Parental Cell Line resistance Generate Resistant Line (stepwise this compound exposure) start->resistance characterize Characterize Phenotype resistance->characterize viability Cell Viability Assay (confirm IC50 shift) characterize->viability molecular Molecular Analysis characterize->molecular western Western Blot (p-AKT, p-ERK, RB1) molecular->western sequencing Sequencing (EZH2, RB1, etc.) molecular->sequencing overcome Test Strategies to Overcome Resistance western->overcome sequencing->overcome combo Combination Therapy (e.g., + MEK inhibitor) overcome->combo

Caption: Experimental workflow for generating and characterizing resistance to this compound.

References

Technical Support Center: EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EZH2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of EZH2 inhibitors.

I. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with EZH2 inhibitors.

Problem 1: No or weak inhibition of H3K27 trimethylation (H3K27me3).

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Perform a dose-response experiment across a broad concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.[1]
Insufficient Treatment Duration While phenotypic effects can be delayed, a reduction in H3K27me3 should be observable within 72-96 hours of treatment with an effective inhibitor concentration.[1] Conduct a time-course experiment to optimize the treatment duration.
Inhibitor Instability Ensure proper storage of the inhibitor stock solution (-80°C in single-use aliquots).[1] Avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions from a new aliquot for each experiment.
Cell Line Insensitivity Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often linked to the presence of EZH2 gain-of-function mutations or alterations in SWI/SNF complex members.[1] Use a known sensitive cell line (e.g., Karpas-422, Pfeiffer) as a positive control.[1][2]
Poor Histone Extraction Verify the efficiency of your histone extraction protocol. Acid extraction is a commonly used and effective method.[1]
Problem 2: Lack of a clear cellular phenotype (e.g., no effect on cell viability or proliferation).

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Delayed Phenotypic Response The effects of EZH2 inhibition on cell phenotype can be delayed and may not be apparent for several days. Continue the experiment for a longer duration, replacing the media with a fresh inhibitor every 2-3 days.[1]
Cell Line Insensitivity As mentioned previously, some cell lines are inherently resistant to EZH2 inhibition.[1] Consider using alternative cell lines with known sensitivity.
Acquired Resistance Prolonged exposure to EZH2 inhibitors can lead to acquired resistance.[3] This can occur through secondary mutations in EZH2 that prevent drug binding or through the activation of bypass signaling pathways.[3][4]
Off-Target Effects At high concentrations, some inhibitors may have off-target effects that can mask the intended phenotype.[5] It is crucial to use an inactive analog compound as a negative control to assess off-target effects.[6]
Problem 3: Development of resistance to the EZH2 inhibitor.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Acquired EZH2 Mutations Secondary mutations in the EZH2 gene can prevent the inhibitor from binding to its target.[3] Sequence the EZH2 gene in your resistant cell lines to identify potential mutations. Consider using an alternative EZH2 inhibitor with a different binding mode or an EED inhibitor, as some resistant cells may remain sensitive to other PRC2 inhibitors.[3][7]
Activation of Bypass Pathways Resistance can be mediated by the activation of pro-survival signaling pathways such as IGF-1R, MEK, and PI3K/AKT.[3][4] Perform western blotting or other relevant assays to assess the activation status of these pathways in resistant cells. Combination therapy targeting these activated pathways may overcome resistance.
Alterations in the RB1/E2F Axis Mutations that disrupt the RB1/E2F cell cycle control axis can lead to resistance by uncoupling EZH2-dependent differentiation from cell cycle arrest.[7][8][9][10] Analyze the status of RB1 and other components of this pathway in your resistant models.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EZH2 inhibitors?

A1: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its main function is to methylate histone H3 on lysine (B10760008) 27 (H3K27), creating the H3K27me3 mark, which is associated with transcriptional repression.[1] Most EZH2 inhibitors are small molecules that act as S-adenosyl-L-methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of EZH2.[3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of EZH2 target genes.[1]

Q2: How should I properly prepare and store my EZH2 inhibitor?

A2: Most EZH2 inhibitors are provided as a powder and should be stored at -20°C for long-term stability.[1] For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] To ensure complete dissolution, you may need to gently warm or sonicate the solution.[1] It is critical to aliquot the stock solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: How do I determine the optimal concentration of an EZH2 inhibitor for my experiments?

A3: The optimal concentration is cell-line and assay-dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) for your specific experimental system.[1] This typically involves treating your cells with a range of inhibitor concentrations for a fixed period and then assessing the desired endpoint, such as cell viability or H3K27me3 levels.

Q4: What are the known mechanisms of resistance to EZH2 inhibitors?

A4: There are two primary mechanisms of acquired resistance to EZH2 inhibitors:

  • On-target mutations: Secondary mutations in the EZH2 gene can occur, which prevent the inhibitor from binding to the EZH2 protein.[3]

  • Activation of bypass pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways, such as the IGF-1R, PI3K/AKT, and MEK pathways.[3] Additionally, alterations in the RB1/E2F axis can decouple cell cycle control from EZH2 inhibition, allowing cells to evade the anti-proliferative effects of the drug.[7][9]

Q5: Are there off-target effects associated with EZH2 inhibitors?

A5: While many EZH2 inhibitors are highly selective, off-target effects can occur, especially at higher concentrations.[5] To control for this, it is best practice to use an inactive structural analog of the inhibitor as a negative control in your experiments.[6] This allows you to distinguish between on-target effects of EZH2 inhibition and any non-specific effects of the compound.

III. Data Presentation

Table 1: IC50 Values of Common EZH2 Inhibitors in Sensitive Cell Lines
InhibitorCell LineIC50 (nM)Assay Type
GSK126Pfeiffer9.9Cell-free
CPI-169EZH2 WT0.24Cell-free
CPI-169EZH2 Y641N0.51Cell-free

Note: IC50 values can vary significantly based on the assay conditions and cell line used. This table provides reference values from published literature.[11]

Table 2: Common Treatment-Related Adverse Events (TRAEs) of EZH2 Inhibitors in Clinical Trials
Adverse Event (Grade 3 or higher)Pooled Incidence (%)
Neutropenia8
Thrombocytopenia8
Anemia6

Data from a meta-analysis of 22 studies including 1,002 patients.[12][13]

IV. Experimental Protocols

Protocol 1: Western Blot for H3K27me3 Levels
  • Cell Treatment: Plate cells and treat with the EZH2 inhibitor at the desired concentrations and for the appropriate duration (e.g., 72-96 hours). Include a DMSO-treated vehicle control.

  • Histone Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclei.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4.[1]

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone (B3395972) and air dry.

    • Resuspend the histone pellet in water.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.

V. Visualizations

EZH2_Signaling_Pathway EZH2 Signaling and Inhibition cluster_PRC2 PRC2 Complex cluster_Nucleosome Nucleosome cluster_Inhibitors Inhibitors EZH2 EZH2 EED EED EZH2->EED SUZ12 SUZ12 EZH2->SUZ12 Histone_H3 Histone H3 EZH2->Histone_H3 Methylation H3K27me3 H3K27me3 Tumor_Suppressor_Genes Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Genes Represses EZH2_inhibitor EZH2 Inhibitor EZH2_inhibitor->EZH2 Inhibits Gene_Expression Gene Expression EZH2_inhibitor->Gene_Expression Leads to SAM SAM SAM->EZH2 Cofactor Transcriptional_Repression Transcriptional Repression

Caption: EZH2 signaling pathway and mechanism of inhibition.

Troubleshooting_Workflow Troubleshooting Lack of EZH2 Inhibitor Efficacy Start No/Weak Phenotype Observed Check_H3K27me3 Check H3K27me3 Levels Start->Check_H3K27me3 Optimize_Conditions Optimize Concentration & Duration Check_H3K27me3->Optimize_Conditions No Reduction Check_Reagents Verify Inhibitor Stability & Histone Extraction Check_H3K27me3->Check_Reagents No Reduction Positive_Control Use Sensitive Cell Line (Positive Control) Check_H3K27me3->Positive_Control No Reduction Resistance Investigate Resistance Check_H3K27me3->Resistance Reduction Observed, but no Phenotype Optimize_Conditions->Check_H3K27me3 Check_Reagents->Check_H3K27me3 Positive_Control->Check_H3K27me3 Sequence_EZH2 Sequence EZH2 Gene Resistance->Sequence_EZH2 Yes Pathway_Analysis Analyze Bypass Pathways (PI3K, MEK, RB1) Resistance->Pathway_Analysis Yes Alternative_Inhibitor Consider Alternative Inhibitor Sequence_EZH2->Alternative_Inhibitor Mutation Found Combination_Therapy Consider Combination Therapy Pathway_Analysis->Combination_Therapy Pathway Activated

Caption: Workflow for troubleshooting lack of EZH2 inhibitor efficacy.

Resistance_Mechanisms Mechanisms of Acquired Resistance to EZH2 Inhibitors Resistance Acquired Resistance On_Target On-Target Alterations Resistance->On_Target Off_Target Off-Target (Bypass) Mechanisms Resistance->Off_Target EZH2_Mutation Secondary EZH2 Mutations (Prevent Drug Binding) On_Target->EZH2_Mutation Bypass_Pathways Activation of Pro-Survival Pathways Off_Target->Bypass_Pathways Cell_Cycle Decoupling of Cell Cycle Control Off_Target->Cell_Cycle PI3K_AKT PI3K/AKT Pathway Bypass_Pathways->PI3K_AKT MEK_ERK MEK/ERK Pathway Bypass_Pathways->MEK_ERK IGF1R IGF-1R Pathway Bypass_Pathways->IGF1R RB1_Loss RB1/E2F Axis Alterations Cell_Cycle->RB1_Loss

Caption: Logical relationships of EZH2 inhibitor resistance mechanisms.

References

EBI-2511 Quality Control Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of EBI-2511 in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the de-repression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2]

Q2: How should this compound be stored?

For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For in vivo studies in animal models, specific formulations would be required to ensure solubility and bioavailability.[1]

Q4: What are the expected outcomes of this compound treatment in cancer cell lines with EZH2 mutations?

In cancer cell lines harboring activating mutations of EZH2, such as non-Hodgkin's lymphoma cells (e.g., Pfeiffer), this compound is expected to show a dose-dependent inhibition of cell proliferation.[1] This is accompanied by a reduction in global H3K27me3 levels.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure proper storage conditions have been maintained. If the compound has been stored in solution for an extended period or subjected to multiple freeze-thaw cycles, use a fresh aliquot.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Verify the initial concentration of the stock solution. If possible, confirm the concentration using a spectrophotometer or an analytical method like HPLC.

  • Possible Cause 3: Cell Line Health.

    • Troubleshooting Step: Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay on untreated cells to confirm their health.

  • Possible Cause 4: Assay Interference.

    • Troubleshooting Step: Some assay reagents may interfere with the compound. Run appropriate controls, including a vehicle-only control and a positive control with a known EZH2 inhibitor.

Issue 2: Poor solubility in aqueous media.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: Small molecule inhibitors are often poorly soluble in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid precipitation.

  • Possible Cause 2: Incorrect pH.

    • Troubleshooting Step: The pH of the buffer or media can affect the solubility of the compound. Ensure the pH is within the recommended range for the specific assay.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models [1]

SpeciesRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng/mL·h)
Ratp.o.593239
Rati.v.0.5257325
Mousep.o.10774483
Mousei.v.1.0--

Table 2: In Vivo Antitumor Efficacy of this compound in Pfeiffer Tumor Xenograft Model [1]

Treatment GroupDose (mg/kg)AdministrationTumor Growth Inhibition
This compound10Oral, once daily for 20 days28%
This compound30Oral, once daily for 20 days83%
This compound100Oral, once daily for 20 days97%
EPZ-6438 (Reference)100Oral, once daily for 20 days-

Experimental Protocols

Protocol 1: Determination of this compound Potency using a Cell-Based H3K27me3 Assay

  • Cell Culture: Plate Pfeiffer cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells. Add the diluted compound to the cells and incubate for 72 hours.

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

  • H3K27me3 Detection: Use a validated ELISA kit or Western blotting to quantify the levels of H3K27me3.

  • Data Analysis: Normalize the H3K27me3 signal to the total histone H3 or cell number. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 HistoneH3 Histone H3 EZH2->HistoneH3 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 HistoneH3->H3K27me3 GeneRepression Gene Repression H3K27me3->GeneRepression EBI2511 This compound EBI2511->EZH2 Inhibition

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

QC_Workflow start Start: Receive this compound Lot prep_stock Prepare Stock Solution in DMSO start->prep_stock purity_assay Purity Assessment (HPLC) prep_stock->purity_assay potency_assay Potency Assay (H3K27me3 IC50) prep_stock->potency_assay pass_fail Compare to Specifications purity_assay->pass_fail potency_assay->pass_fail pass Release for Experimental Use pass_fail->pass Pass fail Quarantine and Investigate pass_fail->fail Fail

Caption: Quality Control Workflow for this compound.

Troubleshooting_Tree start Inconsistent Results check_compound Check Compound Integrity start->check_compound check_cells Check Cell Health start->check_cells check_protocol Review Assay Protocol start->check_protocol new_aliquot Use Fresh Aliquot check_compound->new_aliquot Degradation? confirm_conc Confirm Stock Concentration check_compound->confirm_conc Concentration? viability_assay Perform Cell Viability Assay check_cells->viability_assay Viability? passage_number Check Passage Number check_cells->passage_number Passage? controls Verify Controls (Vehicle, Positive) check_protocol->controls Controls OK? reagent_prep Check Reagent Preparation check_protocol->reagent_prep Reagents OK?

References

Validation & Comparative

A Comparative Guide to EZH2 Inhibitors: EBI-2511, Tazemetostat, and Valemetostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Its dysregulation is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors.[1][3] This has spurred the development of small molecule inhibitors targeting EZH2. This guide provides a comparative overview of a preclinical candidate, EBI-2511, and two clinically prominent EZH2 inhibitors, Tazemetostat (B611178) and Valemetostat, with a focus on their performance supported by experimental data.

Mechanism of Action

This compound, Tazemetostat, and Valemetostat are all competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2.[2][3][4] By blocking the binding of the methyl donor SAM, these inhibitors prevent the transfer of a methyl group to H3K27, leading to a reduction in the repressive H3K27me3 mark.[5] This, in turn, reactivates the expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[4][6]

A key distinction lies in their selectivity. Tazemetostat is a selective EZH2 inhibitor with significantly less activity against the closely related EZH1.[2] In contrast, Valemetostat is a dual inhibitor, targeting both EZH1 and EZH2.[7] The preclinical data for this compound suggests it is a potent EZH2 inhibitor, developed as a scaffold-hopping derivative of Tazemetostat.[3]

EZH2 Signaling Pathway

The following diagram illustrates the canonical EZH2 signaling pathway and the point of intervention for these inhibitors.

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibitor Mechanism of Action cluster_PRC2 PRC2 Complex cluster_inhibition Inhibition EZH2 EZH2 EED EED H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation SUZ12 SUZ12 Inhibitors This compound Tazemetostat Valemetostat Inhibitors->EZH2 Inhibition SAM SAM SAM->EZH2 HistoneH3 Histone H3 HistoneH3->EZH2 GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Leads to TumorGrowth Tumor Growth & Proliferation GeneSilencing->TumorGrowth Promotes

Caption: EZH2 signaling pathway and the mechanism of action of EZH2 inhibitors.

Data Presentation

The following tables summarize the available quantitative data for this compound, Tazemetostat, and Valemetostat, facilitating a direct comparison of their biochemical potency, cellular activity, and clinical efficacy.

Table 1: Biochemical and Cellular Activity
ParameterThis compoundTazemetostat (EPZ-6438)Valemetostat (DS-3201)
Biochemical IC50 (EZH2 WT) Not explicitly reported11 nM[2]6.0 nM[7]
Biochemical IC50 (EZH2 Mutant) 4 nM (A677G)[1]2-38 nM (various mutants)[2]Not explicitly reported
Biochemical Ki (EZH2 WT) Not reported2.5 nM[2]Not reported
Selectivity (EZH1 IC50) Not reported392 nM (>35-fold vs EZH2)[2][8]10.0 nM[7]
Selectivity (Other HMTs) Not reported>50,000 nM (>4500-fold)[2][8]Not reported
Cellular H3K27me3 Inhibition IC50 ~8 nM (Pfeiffer cells)[3]9 nM (in lymphoma cell lines)[8]0.55 nM (HCT116 cells)
Cellular Proliferation IC50 55 nM (WSU-DLCL2)[1]Varies by cell line< 100 nM (various NHL cells)[7]
Table 2: Preclinical In Vivo Efficacy
CompoundAnimal ModelCell LineDosingOutcome
This compound Mouse XenograftPfeiffer (lymphoma)10, 30, 100 mg/kg, PO, QDDose-dependent tumor growth inhibition (28%, 83%, 97% reduction). Superior to Tazemetostat at 100 mg/kg.[3]
Tazemetostat Mouse XenograftPfeiffer (lymphoma)100 mg/kg, PO, QDSignificant tumor growth inhibition.[3]
Valemetostat Not directly comparedNot applicableNot applicableNot applicable
Table 3: Clinical Trial Efficacy
CompoundIndicationTrial PhaseObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
Tazemetostat Relapsed/Refractory Follicular Lymphoma (EZH2 mutant)Phase II69%[8]10.9 months[9]13.8 months[9]
Relapsed/Refractory Follicular Lymphoma (EZH2 WT)Phase II35%[8]13.0 months[9]11.1 months[9]
Epithelioid SarcomaPhase II15%Not Reached5.5 months
Valemetostat Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)Phase II44%11.9 months5.5 months
Relapsed/Refractory Adult T-Cell Leukemia/Lymphoma (ATL)Phase II48%Not ReachedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of EZH2 inhibitors.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for EZH2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_cellular cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (IC50/Ki Determination) Cellular_Assay Cellular Assays Biochem_Assay->Cellular_Assay Potency & Selectivity H3K27_WB Western Blot (H3K27me3 levels) Prolif_Assay Proliferation/Viability Assay (IC50 Determination) Xenograft Xenograft Model (Efficacy Studies) H3K27_WB->Xenograft Target Engagement Prolif_Assay->Xenograft Cellular Efficacy Tox Toxicology Studies Xenograft->Tox Safety & Tolerability

Caption: A generalized experimental workflow for the evaluation of EZH2 inhibitors.

Cellular Proliferation Assay (MTT/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the EZH2 inhibitor on cancer cell proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., WSU-DLCL2, Pfeiffer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., this compound, Tazemetostat, Valemetostat) in cell culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included.

  • Incubation: Replace the culture medium with the medium containing the inhibitor or vehicle control and incubate the plates for 6-7 days. The medium should be replenished every 2-3 days.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescent signal.

  • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.

Western Blot for H3K27me3 Levels

Objective: To assess the in-cell target engagement of the EZH2 inhibitor by measuring the reduction in global H3K27 trimethylation.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the EZH2 inhibitor or vehicle control for 48-96 hours.

  • Protein Extraction: Harvest the cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on a 10-15% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 (e.g., rabbit anti-H3K27me3) overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The H3K27me3 signal is normalized to the total Histone H3 signal.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the EZH2 inhibitor in a living organism.

Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells (e.g., Pfeiffer) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the EZH2 inhibitor in an appropriate vehicle for oral gavage or intraperitoneal injection. Administer the inhibitor at the desired dose and schedule (e.g., once daily) for a specified duration (e.g., 21-28 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and behavior of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Tumors can be further analyzed for pharmacodynamic markers (e.g., H3K27me3 levels by immunohistochemistry or Western blot) to confirm target engagement.

Conclusion

The landscape of EZH2 inhibition in oncology is rapidly evolving. This compound demonstrates promising preclinical potency and in vivo efficacy, positioning it as a noteworthy candidate for further development.[3] Tazemetostat has established a clinical foothold with approvals in follicular lymphoma and epithelioid sarcoma, showcasing the therapeutic potential of selective EZH2 inhibition.[8] Valemetostat, with its dual EZH1/EZH2 inhibitory activity, offers a distinct mechanistic approach and has shown encouraging clinical activity in T-cell malignancies.[7]

For researchers and drug developers, the choice of an EZH2 inhibitor will depend on the specific biological context and therapeutic goals. The data and protocols presented in this guide are intended to provide a foundational understanding to inform these decisions and to facilitate further investigation into this important class of epigenetic modulators. Continued research, particularly head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative advantages of these and other emerging EZH2 inhibitors.

References

EBI-2511: A Comparative Analysis of a Next-Generation EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of EBI-2511, a potent and orally active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), reveals a promising profile for researchers in oncology and drug development. This guide provides a detailed comparison of this compound with other notable EZH2 inhibitors, supported by available preclinical data and detailed experimental methodologies.

Abstract

This compound is a novel, benzofuran-derived small molecule inhibitor of EZH2, a histone methyltransferase frequently implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. Developed through a scaffold hopping approach based on the clinical compound Tazemetostat (EPZ-6438), this compound has demonstrated superior in vivo efficacy in preclinical models.[1] This guide aims to provide a thorough comparison of this compound's specificity and selectivity profile with that of other key EZH2 inhibitors, offering valuable insights for the research community. While direct, comprehensive selectivity panel data for this compound against a broad range of methyltransferases and kinases is not publicly available, this guide compiles the existing data and provides context through comparison with well-characterized alternative compounds.

Comparative Analysis of EZH2 Inhibitors

The development of EZH2 inhibitors has been a significant focus in cancer research. This compound joins a class of targeted therapies that includes Tazemetostat (EPZ-6438), GSK126, and CPI-1205. The following table summarizes the available biochemical and cellular activity of these compounds.

CompoundTargetKi (nM)IC50 (nM)Cellular H3K27me3 Inhibition IC50 (nM)Key Selectivity Notes
This compound EZH2N/ALow nM (biochemical)~8Data on selectivity against a broad panel of methyltransferases is not publicly available.
Tazemetostat (EPZ-6438) EZH22.511-16 (biochemical)9 (in WSU-DLCL2 cells)>4,500-fold selective over 14 other HMTs; 35-fold selective for EZH2 over EZH1.
GSK126 EZH20.5 - 39.9 (biochemical)N/A>1,000-fold selective over 20 other human methyltransferases; >150-fold selective for EZH2 over EZH1.
CPI-1205 EZH2N/AN/AN/ADescribed as a selective inhibitor of EZH2.

N/A: Not publicly available.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EZH2 signaling pathway and a general workflow for assessing the specificity and selectivity of an EZH2 inhibitor.

EZH2_Signaling_Pathway EZH2 Signaling Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) SAH S-Adenosyl Homocysteine (SAH) PRC2->SAH H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation SAM S-Adenosyl Methionine (SAM) SAM->PRC2 Co-factor H3K27 Histone H3 (H3K27) H3K27->PRC2 Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Tumor_Suppressor Tumor Suppressor Genes Gene_Silencing->Tumor_Suppressor Repression of EBI_2511 This compound EBI_2511->PRC2 Inhibition

EZH2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Target Primary Target Assay (e.g., EZH2 enzymatic assay) Data_Analysis Data Analysis & Comparison Biochem_Target->Data_Analysis IC50/Ki Determination Biochem_Selectivity Selectivity Panel (e.g., Methyltransferase panel, Kinome scan) Biochem_Selectivity->Data_Analysis Selectivity Profile Cellular_Target Target Engagement (e.g., H3K27me3 Western Blot) Cellular_Target->Data_Analysis Cellular IC50 Cellular_Phenotype Phenotypic Assays (e.g., Cell proliferation, Apoptosis) Cellular_Phenotype->Data_Analysis Functional Effects Compound Test Compound (e.g., this compound) Compound->Biochem_Target Compound->Biochem_Selectivity Compound->Cellular_Target Compound->Cellular_Phenotype

Workflow for assessing inhibitor specificity and selectivity.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are detailed protocols for key experiments based on the methodologies described in the primary literature for this compound and other EZH2 inhibitors.

EZH2 Biochemical Assay

This assay determines the in vitro inhibitory activity of a compound against the EZH2 enzyme.

  • Reagents and Materials:

    • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).

    • S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

    • Histone H3 peptide (residues 21-44) as substrate.

    • Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, and 0.002% Tween-20.

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Scintillation cocktail.

  • Procedure:

    • The PRC2 enzyme is diluted in assay buffer to the desired concentration.

    • The test compound dilutions are added to the enzyme solution and incubated at room temperature for a specified time (e.g., 15 minutes).

    • The reaction is initiated by adding a mixture of the H3 peptide substrate and [3H]-SAM.

    • The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of 0.5% trifluoroacetic acid.

    • The reaction mixture is transferred to a filter plate to capture the methylated peptide.

    • The filter plate is washed to remove unincorporated [3H]-SAM.

    • Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cellular H3K27 Trimethylation Assay

This assay measures the ability of an inhibitor to reduce the levels of H3K27 trimethylation within a cellular context.

  • Reagents and Materials:

    • Cancer cell line with known EZH2 activity (e.g., Pfeiffer, a DLBCL cell line with a Y641F EZH2 mutation).

    • Cell culture medium and supplements.

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound or vehicle (DMSO) for a specified duration (e.g., 72-96 hours).

    • After treatment, the cells are washed with PBS and lysed.

    • The protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibodies overnight at 4°C.

    • The membrane is washed and incubated with the HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified, and the H3K27me3 levels are normalized to the total H3 levels.

    • The cellular IC50 value is determined by plotting the normalized H3K27me3 levels against the compound concentration.

Cell Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Cell culture medium and supplements.

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After 24 hours, the cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for a specified period (e.g., 6 days).

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

    • The IC50 value for cell growth inhibition is calculated from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating high potency and superior in vivo efficacy in preclinical models when compared to the first-generation inhibitor Tazemetostat. While a comprehensive public dataset on its selectivity against a broad panel of epigenetic and kinase targets is currently lacking, its performance in preclinical cancer models underscores its potential as a valuable research tool and a candidate for further clinical investigation. The detailed experimental protocols provided herein will enable researchers to conduct standardized and reproducible studies to further elucidate the therapeutic potential of this compound and other EZH2 inhibitors. Further studies are warranted to fully characterize the selectivity profile of this compound and its potential off-target effects.

References

EBI-2511 vs. Next-Generation EZH2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a validated therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, driving research and development of small molecule inhibitors. This guide provides a comprehensive comparison of EBI-2511, a novel EZH2 inhibitor, with other next-generation EZH2 inhibitors, supported by preclinical and clinical data.

Executive Summary

This compound is a potent and orally active EZH2 inhibitor developed through a scaffold hopping approach from the first-generation inhibitor tazemetostat (B611178) (EPZ-6438).[2][3] Preclinical data demonstrate that this compound exhibits superior potency and in vivo efficacy compared to tazemetostat in certain cancer models.[2] This guide will compare this compound against key next-generation EZH2 inhibitors, including the FDA-approved tazemetostat, the dual EZH1/EZH2 inhibitor valemetostat, and other clinical-stage molecules such as GSK126, CPI-1205, and mevrometostat (PF-06821497). The comparison will focus on their biochemical potency, cellular activity, and clinical trial outcomes.

Data Presentation

Table 1: Biochemical Potency of EZH2 Inhibitors
CompoundTarget(s)Assay TypeIC50 (nM)Ki (nM)SelectivityReference(s)
This compound EZH2 (A677G mutant)-4--[4]
Tazemetostat (EPZ-6438) EZH2 (WT & mutant)Biochemical11 (WT), 2-38 (mutant)2.5 (WT & mutant)35-fold vs EZH1[5][6]
Valemetostat (DS-3201) EZH1/EZH2---Dual inhibitor[7][8]
GSK126 EZH2 (WT & mutant)Biochemical9.9~0.5>150-fold vs EZH1[9][10]
CPI-1205 EZH2 (WT & mutant)---Potent and selective[11]
Mevrometostat (PF-06821497) EZH2 (Y641N mutant)Biochemical-<170-fold vs EZH1[12]

WT: Wild-Type

Table 2: Cellular and In Vivo Activity of EZH2 Inhibitors
CompoundCell LineCellular IC50 (nM) (H3K27me3 reduction)In Vivo ModelEfficacyReference(s)
This compound Pfeiffer (EZH2 mutant)8Pfeiffer Xenograft (mouse)Superior to tazemetostat at same dose[2]
Tazemetostat (EPZ-6438) DLBCL cell lines2-90DLBCL Xenograft (mouse)Tumor growth inhibition[6]
Valemetostat (DS-3201) -----
GSK126 DLBCL cell lines-DLBCL Xenograft (mouse)Tumor growth inhibition[13]
CPI-1205 -----
Mevrometostat (PF-06821497) Karpas-422 (EZH2 mutant)4Karpas-422 Xenograft (mouse)Significant H3K27me3 reduction[12][14]

DLBCL: Diffuse Large B-cell Lymphoma

Table 3: Clinical Trial Data for Next-Generation EZH2 Inhibitors
CompoundIndicationPhaseObjective Response Rate (ORR)Key FindingsReference(s)
Tazemetostat Relapsed/Refractory Follicular LymphomaII69% (EZH2 mutant), 35% (EZH2 WT)FDA approved for this indication.[1][15]
Valemetostat Relapsed/Refractory Peripheral T-Cell LymphomaI54.5%Durable responses observed.[7]
Valemetostat Relapsed/Refractory Large B-cell LymphomaII37% (Overall), 50% (EZB subtype)Encouraging activity in specific subtypes.[16]
Mevrometostat Metastatic Castration-Resistant Prostate CancerI/II26.7% (in combination with enzalutamide)Improved radiographic progression-free survival.[17][18]
CPI-1205 Metastatic Castration-Resistant Prostate CancerIbResponses observedWell-tolerated in combination with ARS inhibitors.[4]

WT: Wild-Type, ARS: Androgen Receptor Signaling Note: No clinical trial data is publicly available for this compound as of the last update.

Signaling Pathway and Experimental Workflows

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Point of Inhibition cluster_PRC2 PRC2 Complex EZH2 EZH2 EED EED Histone_H3 Histone H3 EZH2->Histone_H3 Methylation SUZ12 SUZ12 SAM SAM SAM->EZH2 H3K27me3 H3K27me3 Histone_H3->H3K27me3 Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->Gene_Silencing Leads to Inhibitors EZH2 Inhibitors (this compound, etc.) Inhibitors->EZH2 Inhibit

Caption: EZH2 signaling pathway and the mechanism of inhibitor action.

Experimental_Workflow General Experimental Workflow for EZH2 Inhibitor Evaluation Biochemical_Assay 1. Biochemical Assay (Enzymatic Activity - IC50/Ki) Cellular_Assay 2. Cellular Assay (H3K27me3 Levels) Biochemical_Assay->Cellular_Assay Proliferation_Assay 3. Cell Proliferation Assay Cellular_Assay->Proliferation_Assay In_Vivo_Model 4. In Vivo Xenograft Model (Tumor Growth Inhibition) Proliferation_Assay->In_Vivo_Model

Caption: A typical workflow for the preclinical evaluation of EZH2 inhibitors.

Experimental Protocols

EZH2 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available assay kits and is designed to measure the enzymatic activity of the EZH2 complex.

Materials:

  • Purified recombinant EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

  • Histone H3 peptide substrate (e.g., biotinylated H3 peptide 21-44)

  • S-adenosyl-L-methionine (SAM)

  • Anti-H3K27me3 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Assay buffer

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: To each well of a 96-well plate, add the EZH2 enzyme complex, the histone H3 peptide substrate, and the test inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding SAM to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 1 hour).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the anti-H3K27me3 primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another incubation and wash, add the chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification by Western Blot

This protocol details the assessment of global H3K27me3 levels in cells treated with an EZH2 inhibitor.

Materials:

  • Cancer cell line of interest (e.g., Pfeiffer, Karpas-422)

  • Cell culture medium and supplements

  • EZH2 inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the EZH2 inhibitor or vehicle control for a specified duration (e.g., 72-96 hours).

  • Protein Extraction: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EZH2 inhibitor in a mouse xenograft model.[19]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line (e.g., Pfeiffer)

  • Matrigel (optional)

  • EZH2 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the EZH2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of H3K27me3 levels by immunohistochemistry or Western blot to confirm target engagement.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion

The landscape of EZH2 inhibitors is rapidly evolving, with several next-generation compounds demonstrating significant promise in preclinical and clinical settings. This compound has emerged as a highly potent EZH2 inhibitor with compelling preclinical data suggesting a potential best-in-class profile. Its superior in vivo efficacy compared to the benchmark inhibitor tazemetostat warrants further investigation. The continued clinical development of this compound and other next-generation EZH2 inhibitors, including dual EZH1/EZH2 inhibitors like valemetostat, holds the potential to expand the therapeutic options for patients with a range of EZH2-driven malignancies. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic agents.

References

A Head-to-Head Comparison of EZH2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Its dysregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][4] This has led to the development of small molecule inhibitors aimed at restoring normal gene expression.

This guide provides a head-to-head comparison of key EZH2 inhibitors, focusing on the FDA-approved Tazemetostat and the clinical-stage dual EZH1/EZH2 inhibitor, Valemetostat. We present available preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.

The EZH2 Signaling Pathway and Inhibitor Action

The PRC2 complex, consisting of core components EZH2, SUZ12, and EED, is central to epigenetic regulation. EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the methylation of H3K27.[1][5] This H3K27me3 mark serves as a docking site for other repressive proteins, leading to chromatin compaction and transcriptional silencing of target genes.[1] EZH2 inhibitors act as SAM-competitive antagonists, binding to the SET domain of EZH2 and preventing this methylation process, which leads to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][6]

EZH2_Pathway EZH2 Signaling Pathway and Point of Inhibition cluster_PRC2 PRC2 Complex EZH2 EZH2 SUZ12 SUZ12 H3 Histone H3 EZH2->H3 Methylation EED EED SAM SAM (Methyl Donor) SAM->EZH2 H3K27me3 H3K27me3 H3->H3K27me3 Target_Genes Tumor Suppressor Genes H3K27me3->Target_Genes Binds Promoter Gene_Repression Gene Repression Target_Genes->Gene_Repression Leads to Inhibitor EZH2 Inhibitor (e.g., Tazemetostat) Inhibitor->EZH2 Inhibition

Figure 1. EZH2 Signaling Pathway and Point of Inhibition.

Preclinical Profile: Potency and Selectivity

A key distinction among EZH2 inhibitors is their selectivity for EZH2 versus its homolog EZH1. While Tazemetostat is highly selective for EZH2, Valemetostat is a dual inhibitor of both EZH1 and EZH2.[7][8] This dual inhibition may offer broader efficacy, particularly in cancers dependent on both enzymes.[8][9] Preclinical studies have shown that dual EZH1/2 inhibitors can suppress H3K27me3 in cells more strongly and demonstrate greater antitumor efficacy in vitro and in vivo compared to EZH2-selective inhibitors in certain contexts.[9]

Table 1: Comparative Preclinical Activity of EZH2 Inhibitors Note: Data is compiled from various sources and may not be from direct head-to-head studies. IC50 values represent the concentration required for 50% inhibition.

InhibitorTarget(s)Biochemical IC50 (EZH2)Cellular H3K27me3 IC50Key Characteristics
Tazemetostat EZH2 (WT & Mutant)~2-11 nM[10]~9-160 nMFirst FDA-approved EZH2 inhibitor; highly selective.[1][6]
Valemetostat EZH1 / EZH2Not specifiedNot specifiedOrally bioavailable dual inhibitor.[8]
GSK126 EZH2 (WT & Mutant)~0.5-3 nM~20-150 nMPotent and highly selective research inhibitor.[5]
Ezh2-IN-8 (EI1) EZH2 (WT & Mutant)~13-15 nM[6]Not specifiedPotent inhibitor with ~90-fold selectivity over EZH1.[6]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing EZH2 inhibitors are not yet available. The following tables summarize efficacy and safety data from separate pivotal trials. It is important to note that patient populations, prior lines of therapy, and trial designs may differ, precluding a direct comparison of outcomes.

Tazemetostat (Tazverik®)

Tazemetostat is an oral, selective EZH2 inhibitor.[11] It gained accelerated FDA approval for adults and pediatric patients aged 16 and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection.[11][12] It is also approved for adult patients with relapsed or refractory (R/R) follicular lymphoma (FL) whose tumors are positive for an EZH2 mutation and who have received at least two prior systemic therapies, or for patients with R/R FL who have no satisfactory alternative treatment options.[11][13]

Table 2: Clinical Efficacy of Tazemetostat

IndicationTrialPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (mDOR)
Epithelioid Sarcoma NCT02601950 (Phase 2)n=62, INI1-negative15%[12][14]1.6%[12]Not Reached[15]
Follicular Lymphoma NCT01897571 (Phase 2)n=45, EZH2-mutant69%[13]13%[16]10.9 months[13]
Follicular Lymphoma NCT01897571 (Phase 2)n=54, EZH2-wild-type35%[16]4%[16]13.0 months[13]

Safety Profile: The most common adverse reactions (≥20%) for Tazemetostat include pain, fatigue, nausea, decreased appetite, vomiting, and constipation.[12] Grade 3 or worse treatment-related adverse events have included anemia and weight loss.[15]

Valemetostat (Ezharmia®)

Valemetostat is an oral, dual inhibitor of EZH1 and EZH2.[17] It has shown promising activity in heavily pretreated patient populations.[18] In a Phase 2 study for relapsed or refractory adult T-cell leukemia/lymphoma (ATL), Valemetostat met its primary endpoint, demonstrating significant efficacy.[18][19]

Table 3: Clinical Efficacy of Valemetostat

IndicationTrialPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (mDOR)
Adult T-cell Leukemia/Lymphoma (R/R) NCT04102150 (Phase 2)n=25, heavily pretreated48%[18][19]20% (5 patients)[18]Not Reached[18][19]
Peripheral T-cell Lymphoma (R/R) Phase 1n=4454.5%[17]27.3% (12 patients)[17]56 weeks[17]

Safety Profile: Common treatment-emergent adverse events (≥20%) for Valemetostat include thrombocytopenia, anemia, alopecia, dysgeusia, neutropenia, and decreased appetite.[18] Grade ≥3 events are primarily hematologic, including thrombocytopenia, anemia, and neutropenia.[18]

Experimental Methodologies and Workflows

Reproducible and standardized experimental protocols are crucial for the evaluation of EZH2 inhibitors. Below are outlines of key assays and a typical preclinical evaluation workflow.

Key Experimental Protocols
  • EZH2 Biochemical Potency Assay (Radiometric):

    • Principle: Measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate by the PRC2 complex.[10]

    • Protocol Outline:

      • Reaction Setup: Recombinant PRC2 complex, histone H3 peptide substrate, and varying concentrations of the test inhibitor are incubated in an assay buffer.[10]

      • Reaction Initiation: The reaction is started by adding [³H]-SAM.[10]

      • Incubation: The mixture is incubated at 30°C for a set time (e.g., 60 minutes).[10]

      • Termination & Detection: The reaction is stopped, and the mixture is transferred to a filter plate to capture the methylated peptide. Unincorporated [³H]-SAM is washed away.[10]

      • Data Analysis: Radioactivity on the filter is measured using a scintillation counter. Percent inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined by plotting inhibition against inhibitor concentration.[10]

  • Cellular H3K27me3 Assay (AlphaLISA):

    • Principle: A no-wash immunoassay to quantify endogenous levels of H3K27me3 in cell lysates.[2][20]

    • Protocol Outline:

      • Cell Treatment: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 3-7 days).[20][21]

      • Cell Lysis: Cells are lysed, and histones are extracted using specific buffers.[20]

      • Immunoassay: The lysate is incubated with Acceptor beads conjugated to an anti-H3K27me3 antibody and Donor beads. In the presence of the H3K27me3 mark, the beads are brought into proximity.[2][20]

      • Detection: Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in light emission at ~615 nm.[2]

      • Data Analysis: The signal is read on a compatible plate reader. A decrease in signal corresponds to EZH2 inhibition. EC50 values are calculated.[20]

Preclinical Evaluation Workflow

The preclinical assessment of novel EZH2 inhibitors typically follows a structured pipeline, moving from initial biochemical screening to in vivo efficacy models. This workflow ensures that only the most promising candidates advance toward clinical development.

Preclinical_Workflow Typical Preclinical Workflow for EZH2 Inhibitor Evaluation cluster_0 In Vitro / Biochemical cluster_1 In Vitro / Cellular cluster_2 In Vivo A Biochemical Assay (EZH2 Enzymatic IC50) B Selectivity Profiling (vs. EZH1, other HMTs) A->B C Cellular Target Engagement (H3K27me3 Reduction EC50) B->C D Anti-Proliferation Assay (Cell Viability GI50) C->D E Pharmacokinetics (PK) (Oral Bioavailability) D->E F Pharmacodynamics (PD) (Tumor H3K27me3 Reduction) E->F G Xenograft Efficacy Models (Tumor Growth Inhibition) F->G

Figure 2. Typical Preclinical Workflow for EZH2 Inhibitor Evaluation.

Conclusion

The development of EZH2 inhibitors marks a significant advance in epigenetic therapy for cancer. Tazemetostat has established the clinical utility of selective EZH2 inhibition in both solid tumors and hematological malignancies. Meanwhile, dual EZH1/2 inhibitors like Valemetostat are showing robust clinical activity, suggesting that broader inhibition may be advantageous in certain cancer types. The choice between a selective EZH2 inhibitor and a dual EZH1/2 inhibitor will likely depend on the specific cancer biology, the presence of resistance mechanisms, and the overall safety profile. As more clinical data emerges, the therapeutic landscape for these targeted agents will become clearer, offering new hope for patients with difficult-to-treat cancers.

References

EBI-2511: A Comparative Analysis Against a Panel of Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of EBI-2511, a potent and orally active EZH2 inhibitor, against a panel of selected epigenetic drugs. The data presented is compiled from preclinical studies to offer an objective overview for researchers in oncology and drug development.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1] this compound was developed as a potent and selective inhibitor of EZH2 for the treatment of cancers harboring EZH2 mutations.[1]

The Epigenetic Drug Panel

To provide a comprehensive benchmark for this compound, a panel of epigenetic drugs with diverse mechanisms of action was selected. This panel includes other EZH2 inhibitors, a Histone Deacetylase (HDAC) inhibitor, a DNA Methyltransferase (DNMT) inhibitor, and a Bromodomain and Extra-Terminal (BET) domain inhibitor.

  • EZH2 Inhibitors:

    • Tazemetostat (EPZ-6438): A first-in-class, orally bioavailable EZH2 inhibitor.

    • GSK2816126: A highly potent and selective EZH2 inhibitor.

    • CPI-1205: An orally administered EZH2 inhibitor.

  • HDAC Inhibitor:

  • DNMT Inhibitor:

    • Azacitidine: A hypomethylating agent that inhibits DNA methyltransferases.

  • BET Bromodomain Inhibitor:

    • JQ1: A selective inhibitor of the BET family of bromodomain-containing proteins.

Comparative Data Presentation

The following tables summarize the in vitro and in vivo performance of this compound and the selected epigenetic drug panel.

Table 1: In Vitro Potency (IC50) of this compound and Comparative Epigenetic Drugs in Cancer Cell Lines
DrugTargetCell LineCancer TypeIC50 (nM)Reference
This compound EZH2 Pfeiffer Diffuse Large B-cell Lymphoma <10 [1]
WSU-DLCL2Diffuse Large B-cell Lymphoma55[1]
TazemetostatEZH2PfeifferDiffuse Large B-cell Lymphoma11[3]
GSK2816126EZH2PfeifferDiffuse Large B-cell Lymphoma28[3]
KARPAS-422Diffuse Large B-cell Lymphoma861[3]
CPI-1205EZH2KARPAS-422Diffuse Large B-cell LymphomaNot specified
VorinostatHDACRajiBurkitt's Lymphoma2820[4]
HUT78Cutaneous T-cell Lymphoma675[5]
AzacitidineDNMTMOLM-13Acute Myeloid Leukemia38[6]
HL-60Acute Promyelocytic Leukemia~2000-8000[7]
JQ1BET BromodomainsLNCaPProstate Cancer~200[8]
H23Lung Adenocarcinoma420[9]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution where different cell lines are utilized.

Table 2: In Vivo Efficacy of this compound and Comparative Epigenetic Drugs in Xenograft Models
DrugCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound Diffuse Large B-cell Lymphoma Pfeiffer 100 mg/kg, oral, daily 97% TGI [1]
TazemetostatDiffuse Large B-cell LymphomaPfeiffer100 mg/kg, oral, dailySignificantly less than this compound[1]
GSK2816126Diffuse Large B-cell LymphomaKARPAS-422Not specifiedMarked tumor regression[10]
CPI-1205B-cell LymphomaNot specifiedNot specifiedAntitumor activity observed
VorinostatEpidermoid Squamous Cell CarcinomaA431100 mg/kg, IP, dailyReduced tumor growth[11]
AzacitidineAcute Myeloid LeukemiaPatient-derived3 mg/kg x 5 days, IVReduced engraftment[12]
JQ1Endometrial CancerIshikawa50 mg/kg, IP, dailySuppressed tumor growth[13]

Note: TGI and other in vivo outcomes are dependent on the specific xenograft model, dosing regimen, and duration of treatment. The data presented provides a general overview of the anti-tumor activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Proliferation Assay (IC50 Determination)
  • Cell Culture: Cancer cell lines (e.g., Pfeiffer, WSU-DLCL2, Raji, MOLM-13, LNCaP, H23) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds (this compound or comparator drugs) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nu/nu) were used.

  • Tumor Implantation: Human cancer cells (e.g., Pfeiffer lymphoma cells) were subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements and calculated using the formula: (length x width^2)/2.

  • Drug Administration: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and vehicle control groups. Drugs were administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule.[1]

  • Efficacy Evaluation: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight and general health of the animals were also monitored.

  • Statistical Analysis: Statistical significance of the differences in tumor growth between treatment groups was determined using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and the other epigenetic drug classes.

EZH2 Signaling Pathway

EZH2_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Represses GeneSilencing Gene Silencing H3K27me3->GeneSilencing EBI2511 This compound EBI2511->PRC2 Inhibits

Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and subsequent silencing of tumor suppressor genes.

HDAC Signaling Pathway

HDAC_Pathway cluster_nucleus Nucleus HDAC HDACs HistoneAcetylation Histone Acetylation HDAC->HistoneAcetylation Removes Acetyl Groups Chromatin Condensed Chromatin HistoneAcetylation->Chromatin Leads to GeneExpression Gene Expression Chromatin->GeneExpression Represses Vorinostat Vorinostat Vorinostat->HDAC Inhibits

Caption: Vorinostat inhibits HDACs, leading to histone hyperacetylation, a more open chromatin structure, and altered gene expression.

DNMT Signaling Pathway

DNMT_Pathway cluster_nucleus Nucleus DNMT DNMTs DNA_Methylation DNA Methylation (CpG islands) DNMT->DNA_Methylation Catalyzes TumorSuppressor Tumor Suppressor Genes DNA_Methylation->TumorSuppressor Silences GeneSilencing Gene Silencing DNA_Methylation->GeneSilencing Azacitidine Azacitidine Azacitidine->DNMT Inhibits

Caption: Azacitidine inhibits DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.

BET Bromodomain Signaling Pathway

BET_Pathway cluster_nucleus Nucleus BET BET Proteins (e.g., BRD4) AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors & Elongation Complex BET->TranscriptionFactors Recruits Oncogenes Oncogenes (e.g., MYC) TranscriptionFactors->Oncogenes Activates Transcription JQ1 JQ1 JQ1->BET Inhibits Binding

Caption: JQ1 prevents BET proteins from binding to acetylated histones, thereby inhibiting the transcription of key oncogenes like MYC.[14]

Conclusion

This compound demonstrates significant potential as a highly potent EZH2 inhibitor with superior in vivo efficacy compared to the first-in-class EZH2 inhibitor, Tazemetostat, in a preclinical model of non-Hodgkin's lymphoma.[1] The comparative data presented in this guide highlights the promising profile of this compound within the broader landscape of epigenetic drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This guide serves as a valuable resource for researchers and drug development professionals to inform their ongoing and future research in the field of epigenetics and cancer therapy.

References

EBI-2511: A Potent EZH2 Inhibitor with Preclinical Efficacy in Non-Hodgkin's Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

EBI-2511, a novel, orally active small molecule, has demonstrated significant preclinical anti-tumor activity as an inhibitor of the Enhancer of zeste homolog 2 (EZH2). While specific data on the synergistic effects of this compound with traditional chemotherapy regimens remains to be fully elucidated in publicly available literature, its potent standalone efficacy in preclinical models of non-Hodgkin's lymphoma suggests a promising therapeutic avenue. This guide provides a comparative overview of this compound's performance based on available preclinical data and discusses the broader context of EZH2 inhibition in combination therapies.

Mechanism of Action: Targeting Epigenetic Regulation

This compound functions as a highly potent inhibitor of EZH2, a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase responsible for the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.[2] In various cancers, including non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 are common, leading to aberrant gene silencing and tumor progression.[1] this compound competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups and thereby inhibiting H3K27 trimethylation.[1] This action restores the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the mechanism of action of this compound.

EBI2511_Mechanism cluster_nucleus Cell Nucleus cluster_drug_action This compound Action PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (H3K27) PRC2->H3K27 Methylation Apoptosis Apoptosis & Tumor Suppression H3K27me3 H3K27me3 (Trimethylated) TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Represses GeneSilencing Gene Silencing & Tumor Growth TumorSuppressor->GeneSilencing Inhibition leads to TumorSuppressor->Apoptosis Expression leads to EBI2511 This compound EBI2511->PRC2 Inhibits EZH2 subunit Synergistic_Effect_Workflow cluster_preclinical Preclinical Investigation cluster_clinical Clinical Development InVitro In Vitro Studies (Cell Lines) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Promising results lead to Analysis Synergy Analysis (e.g., Combination Index) InVivo->Analysis Data from Mechanism Mechanistic Studies (e.g., Western Blot, RNA-seq) Analysis->Mechanism Guides PhaseI Phase I Trial (Safety & Dose) Mechanism->PhaseI Informs PhaseII Phase II Trial (Efficacy) PhaseI->PhaseII PhaseIII Phase III Trial (Comparison to Standard of Care) PhaseII->PhaseIII

References

Independent Preclinical Validation of EBI-2511: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an independent validation and comparative analysis of the preclinical data for EBI-2511, a potent and orally active EZH2 inhibitor. The information is intended for researchers, scientists, and drug development professionals working in oncology and epigenetic therapeutics. This document summarizes key preclinical findings, compares this compound with other EZH2 inhibitors, and provides detailed experimental methodologies to support further research and validation efforts.

Executive Summary

This compound is a novel benzofuran-derived inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers, including non-Hodgkin's lymphoma.[1] Preclinical studies have demonstrated that this compound exhibits potent in vitro and in vivo anti-tumor activity, often superior to the first-in-class EZH2 inhibitor, Tazemetostat (EPZ-6438). This guide consolidates the publicly available preclinical data for this compound and compares it against other clinically relevant EZH2 inhibitors: Tazemetostat, GSK2816126, and CPI-1205.

Comparative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound and its comparators.

Table 1: In Vitro Enzymatic and Cellular Potency of EZH2 Inhibitors

CompoundTargetIC50 (nM) - Enzymatic AssayCell LineIC50 (nM) - Cellular H3K27me3 InhibitionIC50 (nM) - Cell Proliferation
This compound EZH2 (A677G mutant)4WSU-DLCL255Not specified
Tazemetostat (EPZ-6438) EZH2 (Wild-Type & Mutant)2-90 (methylation IC50)DLBCL cell linesNot specified<1 - 7600
GSK2816126 EZH2 (Wild-Type & Mutant)~0.5-3 (Kiapp)DLBCL cell lines7-25228-861 (EZH2-mutant lymphoma)
CPI-1205 EZH2 (Wild-Type & Mutant)Not specifiedNot specifiedNot specifiedNot specified

Data compiled from multiple sources.[1][2] Note: Direct comparison of IC50 values should be done with caution due to variations in assay conditions.

Table 2: In Vivo Efficacy of EZH2 Inhibitors in Pfeiffer Xenograft Model

CompoundDosageAdministrationTumor Growth Inhibition (%)
This compound 10 mg/kgOral, once daily for 20 days28
30 mg/kgOral, once daily for 20 days83
100 mg/kgOral, once daily for 20 days97
Tazemetostat (EPZ-6438) 100 mg/kgOral, once daily for 20 daysSignificantly less than this compound at the same dose (P < 0.01)

Data from a head-to-head comparison in a Pfeiffer tumor xenograft mouse model.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated.

EZH2_Signaling_Pathway EZH2 Signaling Pathway and Inhibition cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Represses Gene_Silencing Gene Silencing Tumor_Suppressor->Gene_Silencing EBI_2511 This compound (EZH2 Inhibitor) EBI_2511->PRC2 Inhibits

EZH2 signaling pathway and point of inhibition.

Preclinical_Workflow Preclinical Evaluation Workflow for EZH2 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic Enzymatic Assay (Biochemical Potency) Cellular_H3K27 Cellular H3K27me3 Assay (Target Engagement) Enzymatic->Cellular_H3K27 Cell_Proliferation Cell Proliferation Assay (Cellular Efficacy) Cellular_H3K27->Cell_Proliferation Xenograft Xenograft Model (Pfeiffer cells in mice) Cell_Proliferation->Xenograft Lead Compound Selection Dosing Drug Administration (Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Assessment Efficacy Assessment Tumor_Measurement->Efficacy_Assessment

References

Safety Operating Guide

Essential Guide to the Proper Disposal of EBI-2511

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pivotal drug discovery and development, the safe handling and disposal of investigational compounds like EBI-2511 are of paramount importance. Adherence to proper disposal protocols is critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the responsible disposal of this compound.

As a novel benzofuran-derived EZH2 inhibitor under preclinical development, this compound should be treated as a hazardous chemical waste.[1] The following procedures are based on established best practices for the disposal of potent research chemicals.

Summary of Disposal and Safety Procedures

For quick reference, the following table outlines the key procedures and precautions for the proper disposal of this compound.

ProcedureKey Guidelines
Waste Classification Hazardous Chemical Waste.
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Waste Collection Use a designated, leak-proof, and chemically compatible container. Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound."
Labeling All waste containers must be accurately labeled with the full chemical name, concentration, and hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.[2]
Storage Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Keep containers tightly sealed when not in use.[2]
Disposal Method Arrange for pickup and disposal through your institution's licensed professional waste disposal service or EHS department. Do not dispose of this compound down the drain or in regular trash.[2][3]
Spill Management In case of a spill, evacuate the area and alert personnel. Use an inert absorbent material to contain the spill and collect it into a labeled hazardous waste container.[4]

Detailed Disposal Protocol

The following step-by-step methodology ensures the safe and compliant disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other lab consumables in a designated solid hazardous waste container. The container should be robust, have a secure lid, and be clearly labeled.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid hazardous waste container. Ensure the container is made of a material compatible with the solvents used.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers: Proper labeling is crucial for safety and compliance. Each waste container must be clearly and accurately labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Any other relevant hazard information (e.g., flammable if dissolved in a flammable solvent).

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[2]

  • Secondary containment should be used for liquid waste containers to prevent spills.[2]

  • Do not mix incompatible waste streams in the same container.

4. Arranging for Disposal:

  • Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Secure the Area: Prevent access to the spill area.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material such as vermiculite (B1170534) or sand.[4]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EBI2511_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B Step 1 C Collect in Labeled, Compatible Containers B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Ensure Containers are Securely Closed D->E F Request Waste Pickup from EHS E->F Step 4 G EHS/Licensed Contractor Transports for Disposal F->G H Proper Hazardous Waste Treatment/Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling EBI-2511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of EBI-2511, a potent and orally active EZH2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat it as a potent research compound. The level of PPE should be determined by a thorough risk assessment considering the quantity and physical form of the compound being handled.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving provide maximum protection against exposure.[1]
Solution Preparation and Handling - Chemical fume hood or other certified ventilated enclosure.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1]
In vivo Dosing (Oral Gavage) - Lab coat.- Safety glasses.- Nitrile gloves.Minimizes direct contact with the dosing solution.

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic approach is essential for the safe handling of potent compounds like this compound. The following workflow outlines the key steps from receipt of the compound to the final disposal of waste.

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Execution A Receipt & Inventory: Log compound, verify integrity, and store appropriately. B Review Safety Information: Consult available data and conduct a risk assessment. A->B C Prepare Work Area: Ensure fume hood is certified, decontaminate surfaces, and prepare a spill kit. B->C D Don Appropriate PPE: Select PPE based on the risk assessment. C->D E Perform Experiment: Weigh, dissolve, and handle the compound within a containment device. D->E F Decontaminate: Clean equipment and work surfaces with an appropriate deactivating solution. E->F G Doff PPE: Remove PPE in the correct sequence to avoid contamination. F->G H Segregate & Label Waste: Collect all contaminated materials in designated, sealed containers. G->H I Store Waste Securely: Keep waste in a designated, secure area until disposal. H->I J Dispose via Approved Vendor: Arrange for pickup by a certified hazardous waste contractor. I->J

Caption: General workflow for the safe handling of a potent research compound.[1]

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[1]

Waste TypeDisposal ProcedureRationale
Unused this compound - Collect in a clearly labeled, sealed container.- Label as "Hazardous Waste" and include the full chemical name.Prevents accidental use and ensures proper identification for the waste disposal vendor.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimizes handling of contaminated items and prevents sharps injuries.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated.[1]

Important: All waste must be disposed of through a certified hazardous waste contractor in accordance with local, state, and federal regulations.

EZH2 Signaling Pathway and this compound Mechanism of Action

This compound is an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 plays a critical role in gene silencing by trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3).[2] In many cancers, the overexpression or mutation of EZH2 leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation.[3]

This compound acts by inhibiting the catalytic activity of EZH2, thereby preventing the methylation of H3K27. This leads to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.

G cluster_prc2 PRC2 Complex EZH2 EZH2 HistoneH3 Histone H3 EZH2->HistoneH3 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 HistoneH3->H3K27me3 TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Represses GeneSilencing Gene Silencing TumorGrowth Tumor Growth GeneSilencing->TumorGrowth Promotes EBI2511 This compound EBI2511->EZH2 Inhibits

Caption: Mechanism of action of this compound on the EZH2 signaling pathway.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.